(2,4-Dichlorophenyl)methanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLHLLYEHFIELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344110 | |
| Record name | (2,4-Dichlorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88691-50-3 | |
| Record name | (2,4-Dichlorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88691-50-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride
CAS Number: 88691-50-3
This technical guide provides a comprehensive overview of (2,4-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| CAS Number | 88691-50-3 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥97% | |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dichlorobenzylsulfonyl chloride | [1] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and toluene, and reactive with water, alcohols, and amines. | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Key Features |
| GC-MS | m/z top peak: 159, m/z 2nd highest: 161. |
| FTIR | Characteristic strong absorption bands for S=O asymmetric and symmetric stretching. |
| ¹H NMR | Signals in the aromatic region corresponding to the three protons on the dichlorophenyl ring. A signal corresponding to the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group. |
| ¹³C NMR | Distinct signals for the carbon atoms of the benzene ring and the methylene carbon. |
Synthesis
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Synthesis of Arylmethanesulfonyl Chlorides
This protocol is a general procedure that can be adapted for the synthesis of this compound from its corresponding sulfonic acid.
Materials:
-
(2,4-Dichlorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend (2,4-Dichlorophenyl)methanesulfonic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add thionyl chloride (or oxalyl chloride) (1.5 - 2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent primarily used for the introduction of the (2,4-dichlorophenyl)methylsulfonyl group into various molecules. Its high reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active compounds.
Caption: General reaction pathways of this compound.
Experimental Protocol: Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound with primary or secondary amines.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM. Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Sulfonate Esters
This protocol provides a general method for the reaction of this compound with alcohols or phenols.[3]
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol or phenol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.2 eq) to the solution.
-
Stir the reaction at 0 °C for 4 hours or at room temperature if the reaction is slow. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude sulfonate ester, which can be further purified by chromatography or recrystallization.
Safety Information
This compound is a reactive and potentially hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and will hydrolyze.
Conclusion
This compound is a valuable synthetic intermediate. The information provided in this technical guide, including its properties, synthesis, and reactivity, should serve as a useful resource for researchers and scientists working with this compound. The detailed experimental protocols offer a starting point for its use in the synthesis of novel sulfonamides and sulfonate esters with potential applications in drug discovery and materials science.
References
An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative containing a 2,4-dichlorinated phenyl ring. Sulfonyl chlorides are a class of organic compounds with the general formula R-SO₂Cl. They are reactive compounds widely used in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The presence of the dichlorinated phenyl group in this compound is expected to influence its reactivity and the properties of its derivatives, making it a compound of interest in medicinal chemistry and drug design. The chlorine atoms are electron-withdrawing, which can enhance the electrophilicity of the sulfonyl chloride group and potentially modulate the biological activity of its derivatives.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃O₂S | [PubChem][1] |
| Molecular Weight | 259.54 g/mol | [PubChem][1] |
| CAS Number | 88691-50-3 | [PubChem][1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely insoluble in water. | |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 2,4-Dichlorobenzylsulfonyl chloride | [PubChem][1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A potential two-step synthesis starting from 2,4-dichlorotoluene is outlined below.
Logical Synthesis Workflow
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2,4-Dichlorobenzyl chloride from 2,4-Dichlorotoluene
This procedure is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.[2]
-
Materials: 2,4-Dichlorotoluene, Azobisisobutyronitrile (AIBN), Triethanolamine, Chlorine gas.
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, heat 2,4-dichlorotoluene (1 mole equivalent) to 80-100°C.
-
Add a catalytic amount of AIBN and triethanolamine.
-
Slowly introduce chlorine gas under illumination (e.g., UV lamp) while increasing the temperature to 120-130°C.
-
Maintain the reaction for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and purify by vacuum distillation to obtain 2,4-dichlorobenzyl chloride.
-
Step 2: Synthesis of this compound
This proposed method is based on general procedures for the synthesis of sulfonyl chlorides from alkyl halides.
-
Materials: 2,4-Dichlorobenzyl chloride, Sodium sulfite, Sodium bicarbonate, Chlorine gas, Water, Dichloromethane.
-
Procedure:
-
Preparation of Sodium (2,4-Dichlorophenyl)methanesulfonate:
-
In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.
-
Add 2,4-dichlorobenzyl chloride and heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and isolate the sodium (2,4-dichlorophenyl)methanesulfonate salt, which may precipitate upon cooling or after partial removal of the solvent.
-
-
Chlorination to this compound:
-
Suspend the dried sodium (2,4-dichlorophenyl)methanesulfonate in a suitable solvent like dichloromethane.
-
Cool the suspension in an ice bath.
-
Bubble chlorine gas through the stirred suspension. The reaction is typically exothermic and should be controlled.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess chlorine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
-
Chemical Reactivity and Experimental Protocols
This compound, as a typical sulfonyl chloride, is expected to react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reaction with Amines (Sulfonamide Formation)
The reaction with primary or secondary amines yields N-substituted sulfonamides, a common motif in many biologically active molecules.
Caption: General reaction scheme for sulfonamide formation.
Experimental Protocol: Reaction with Aniline
This is a general procedure adapted from the sulfonylation of anilines.[3]
-
Materials: this compound, Aniline, Pyridine (or triethylamine), Dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-(2,4-dichlorophenyl)methanesulfonamide.
-
The product can be purified by recrystallization or column chromatography.
-
Reaction with Alcohols (Sulfonate Ester Formation)
The reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.
References
An In-depth Technical Guide to (2,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a substituted aromatic ring and a sulfonyl chloride moiety, makes it a valuable intermediate in the preparation of a variety of organic molecules, most notably as a precursor in the synthesis of the antifungal agent itraconazole. This technical guide provides a comprehensive overview of the essential physicochemical properties, spectral data, and reactivity of this compound. While detailed experimental protocols for its synthesis and its direct biological activities are not extensively documented in publicly available literature, this guide consolidates the available information and provides context through the general reactivity and biological significance of related sulfonyl chloride derivatives.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |
| Molecular Weight | 259.54 g/mol | Advanced Biochemicals[2] |
| Monoisotopic Mass | 257.907584 Da | PubChem[1] |
| CAS Number | 88691-50-3 | Advanced Biochemicals[2] |
| Purity | Typically ≥97% | Advanced Biochemicals[2] |
Spectral Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. The available data is summarized below.
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry data from the NIST Mass Spectrometry Data Center provides insights into the fragmentation pattern of the molecule.
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 159 | Top Peak |
| 161 | 2nd Highest Peak |
| 89 | 3rd Highest Peak |
| (Source: PubChem[1]) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The FTIR spectrum has been recorded, and characteristic absorption bands for sulfonyl chlorides are expected.
-
Characteristic Bands for Sulfonyl Chlorides: Strong absorption bands are typically observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the S=O stretching vibrations.
Note: While specific peak values for this compound are not detailed in the readily available literature, the PubChem database indicates the availability of FTIR and Raman spectra.[1]
Reactivity and Synthetic Applications
This compound, as a substituted phenylmethanesulfonyl chloride, is a reactive electrophile. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to influence the reactivity of the sulfonyl chloride group.
General Reactivity of Phenylmethanesulfonyl Chlorides
The solvolysis of phenylmethanesulfonyl chlorides typically proceeds via a concerted bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The rate of reaction is sensitive to the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups, such as the chloro-substituents in the target molecule, generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[3]
Role in Itraconazole Synthesis
A significant application of this compound is as a key intermediate in the synthesis of itraconazole, a broad-spectrum antifungal agent. While the precise, step-by-step synthesis of this compound is not detailed in the reviewed literature, its downstream reaction to form a sulfonamide linkage is a critical step in the overall synthesis of the drug.
Below is a conceptual workflow illustrating the role of a sulfonyl chloride in the formation of a sulfonamide, a common reaction for this class of compounds.
Caption: Conceptual workflow of sulfonamide formation.
Biological Activity
Direct studies on the biological activity of this compound are not prominent in the available literature. However, the biological significance of the sulfonamide derivatives formed from sulfonyl chlorides is well-established.
Sulfonamides are a class of compounds known for a wide range of biological activities, including:
The derivatives of this compound, particularly in the context of itraconazole, contribute to the antifungal efficacy of the final drug product.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure for the synthesis of a related compound, 2,4-dichlorobenzenesulfonyl chloride, can provide a conceptual basis. This typically involves the chlorosulfonation of the corresponding dichlorobenzene.
Conceptual Synthetic Pathway:
Caption: Conceptual synthesis of a dichlorinated sulfonyl chloride.
A plausible, though unverified, approach for the synthesis of this compound could involve the chlorination of (2,4-dichlorophenyl)methanesulfonic acid or a related precursor.
Conclusion
This compound is a key chemical intermediate with a defined molecular weight and characteristic spectral properties. Its primary documented utility lies in its role in the synthesis of complex pharmaceutical compounds like itraconazole. While specific data on its synthesis and direct biological effects are limited, understanding its reactivity within the broader context of substituted phenylmethanesulfonyl chlorides provides a valuable framework for its application in research and development. Further studies are warranted to fully elucidate its synthetic protocols and explore its potential biological activities.
References
- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Chemistry and Biological Activity of Sulfo...: Ingenta Connect [ingentaconnect.com]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemcom.com [echemcom.com]
An In-depth Technical Guide to the Structure Elucidation of (2,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (2,4-dichlorophenyl)methanesulfonyl chloride. The document outlines the key physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an in-depth analysis of the expected spectroscopic data. Due to the limited availability of experimental spectra in public databases, this guide combines known data with theoretical predictions based on analogous structures to provide a thorough characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound is an organosulfur compound featuring a 2,4-dichlorinated benzene ring attached to a methanesulfonyl chloride functional group. The presence of the reactive sulfonyl chloride moiety makes it a potentially useful intermediate in the synthesis of various biologically active molecules and other functional materials. A thorough understanding of its structure is paramount for its effective utilization in research and development. This guide details the necessary steps and data for its complete structure elucidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 88691-50-3 | PubChem[1] |
| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |
| Molecular Weight | 259.5 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | PubChem[1] |
| InChI Key | SNLHLLYEHFIELA-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocol
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 2,4-dichlorobenzyl chloride.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dichlorobenzylthiol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzyl chloride (1 equiv.) in a suitable solvent such as ethanol.
-
Add a solution of sodium thiosulfate pentahydrate (1.1 equiv.) in water to the flask.
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add a solution of hydrochloric acid (e.g., 2 M) until the solution is acidic.
-
Stir the mixture at room temperature for an additional 1-2 hours to effect hydrolysis of the intermediate Bunte salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,4-dichlorobenzylthiol, which can be purified by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 2,4-dichlorobenzylthiol (1 equiv.) in a mixture of acetic acid and water.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.
-
Continue the addition of chlorine gas until the reaction is complete, as indicated by the disappearance of the thiol (monitored by TLC or GC).
-
Pour the reaction mixture into ice-water and extract the product with a solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Structure Elucidation Workflow
The comprehensive structure elucidation of a novel or uncharacterized compound like this compound involves a logical sequence of analytical techniques.
Caption: Logical workflow for the structure elucidation of a synthesized compound.
Spectroscopic Data Analysis
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | d | 1H | H-3 | Ortho to a chlorine and meta to the benzyl group. |
| ~7.4 | dd | 1H | H-5 | Ortho to one chlorine and meta to another. |
| ~7.3 | d | 1H | H-6 | Ortho to the benzyl group and meta to a chlorine. |
| ~5.0 | s | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing sulfonyl chloride group and the dichlorophenyl ring. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~136 | C-2 or C-4 | Aromatic carbon attached to chlorine. |
| ~135 | C-2 or C-4 | Aromatic carbon attached to chlorine. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~130 | C-5 | Aromatic CH carbon. |
| ~128 | C-3 | Aromatic CH carbon. |
| ~130 | C-1 | Quaternary aromatic carbon attached to the methylene group. |
| ~65 | -CH₂- | Methylene carbon attached to the sulfonyl chloride group. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1580-1450 | Medium-Strong | Aromatic C=C stretch |
| 1380-1340 | Strong | Asymmetric SO₂ stretch |
| 1190-1160 | Strong | Symmetric SO₂ stretch |
| 850-800 | Strong | C-H out-of-plane bend (aromatic) |
| 800-600 | Strong | C-Cl stretch |
| 600-400 | Medium | S-Cl stretch |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
| m/z | Proposed Fragment | Notes |
| 258/260/262 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for three chlorine atoms. |
| 223 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 159/161 | [C₇H₅Cl₂]⁺ | Fragment corresponding to the 2,4-dichlorobenzyl cation. This is expected to be a major fragment.[1] |
| 124 | [C₇H₅Cl]⁺ | Loss of a second chlorine atom from the dichlorobenzyl fragment. |
| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group. |
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of synthesis and spectroscopic analysis. While experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The predicted spectroscopic data presented herein should serve as a reliable reference for researchers working with this and similar molecules. The logical workflow and detailed protocols are designed to be a practical resource for scientists in the fields of chemical synthesis and drug discovery.
References
- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
(2,4-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2,4-Dichlorophenyl)methanesulfonyl chloride, a halogenated organosulfur compound of interest in synthetic and medicinal chemistry. This document covers its chemical identifiers, physical and chemical properties, plausible synthetic routes with detailed experimental protocols, and a summary of its known applications.
Chemical Synonyms and Identifiers
This compound is known by several names and is cataloged under various chemical identifiers. Accurate identification is crucial for procurement, safety, and regulatory compliance.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 88691-50-3 |
| PubChem CID | 594471 |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Synonyms | 2,4-Dichlorobenzylsulfonyl chloride |
| [(2,4-dichlorophenyl)methyl]sulfonyl chloride | |
| (2,4-Dichlorophenyl)-methanesulfonyl chloride |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental conditions and for safety assessments.
| Property | Value |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Molecular Weight | 259.54 g/mol [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of 2,4-Dichlorobenzyl chloride from 2,4-Dichlorotoluene
This procedure is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.
Materials:
-
2,4-Dichlorotoluene
-
Azobisisobutyronitrile (AIBN)
-
Triethanolamine
-
Chlorine gas
-
Graphite absorber for HCl gas
Procedure:
-
Heat 16.1 g of 2,4-dichlorotoluene to 100°C and add it to a chlorination reaction vessel.
-
Add 0.016 g of azobisisobutyronitrile and 0.012 g of triethanolamine as catalysts.
-
Slowly introduce 8.17 g of chlorine gas under illumination.
-
Concurrently, raise the temperature to 125°C and maintain the reaction for 3.5 hours to generate the 2,4-dichlorobenzyl chloride solution.
-
Recover the evolved HCl gas using a graphite absorber.
-
The resulting chlorinated liquid can be purified by vacuum rectification to obtain pure 2,4-dichlorobenzyl chloride.
Step 2: Synthesis of (2,4-Dichlorophenyl)methanethiol from 2,4-Dichlorobenzyl chloride
This step involves the nucleophilic substitution of the benzylic chloride with a thiol group.
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium hydrosulfide (NaSH)
-
Ethanol
Procedure:
-
Dissolve 2,4-dichlorobenzyl chloride in ethanol in a round-bottom flask.
-
Add a solution of sodium hydrosulfide in ethanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,4-Dichlorophenyl)methanethiol, which can be purified by vacuum distillation.
Step 3: Synthesis of this compound from (2,4-Dichlorophenyl)methanethiol
This final step involves the oxidative chlorination of the thiol to the desired sulfonyl chloride. This procedure is adapted from a general method for the oxidation of thiols.
Materials:
-
(2,4-Dichlorophenyl)methanethiol
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile
-
Water
-
Petroleum ether
-
1% HCl (aq)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a stirring solution of (2,4-Dichlorophenyl)methanethiol in a 4:1 mixture of acetonitrile and water in an ice bath.
-
Add trichloroisocyanuric acid portion-wise, maintaining the temperature at or below 5°C.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Remove the precipitated cyanuric acid by filtration and wash it with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure, ensuring the bath temperature does not exceed 30°C to minimize hydrolysis.
-
Dissolve the crude product in petroleum ether, wash with cold 1% aqueous HCl, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound as a solid.
Applications in Research and Drug Development
Sulfonyl chlorides are a class of organic compounds widely utilized as reactive intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their primary role is in the formation of sulfonamides and sulfonate esters, which are key functional groups in many biologically active molecules.
While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its structural motifs are present in compounds with known biological activities. For instance, the 2,4-dichlorophenyl group is a common feature in many pesticides and pharmaceutical agents. The methanesulfonyl chloride moiety is a versatile functional group for introducing the sulfonyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled cell division in targeted weeds.[2] While this compound does not share the same mechanism of action, the presence of the 2,4-dichlorophenyl ring suggests potential for biological activity and warrants further investigation in drug discovery and agrochemical research.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound.
References
Spectral Analysis of (2,4-Dichlorophenyl)methanesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (2,4-Dichlorophenyl)methanesulfonyl chloride (C₇H₅Cl₃O₂S), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental NMR data for this specific molecule, this document presents a combination of available experimental mass spectrometry and infrared spectroscopy data, alongside predicted ¹H and ¹³C NMR spectral data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectral data for this compound.
Table 1: Mass Spectrometry (MS) Data
The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The most prominent fragments are listed below.
| Property | Value |
| Mass-to-Charge (m/z) Top Peak | 159 |
| m/z 2nd Highest | 161 |
| m/z 3rd Highest | 89 |
Table 2: Infrared (IR) Spectroscopy Data
The infrared spectrum was obtained using Fourier Transform Infrared (FTIR) spectroscopy with a Potassium Bromide (KBr) pellet.[1] The characteristic absorption bands for sulfonyl chlorides are presented below.[2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1375 - 1450 | SO₂ Asymmetric Stretch |
| 1180 - 1195 | SO₂ Symmetric Stretch |
| 3000 - 3100 | Aromatic C-H Stretch |
| 1550 - 1600 | Aromatic C=C Stretch |
| 800 - 880 | C-H Bending (out-of-plane) |
| 500 - 600 | S-Cl Stretch |
Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of 2,4-dichlorobenzyl chloride and the known effects of the sulfonyl chloride group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methylene (-CH₂-) | ~ 4.8 - 5.0 | Singlet |
| Aromatic (H-3) | ~ 7.4 - 7.6 | Doublet |
| Aromatic (H-5) | ~ 7.3 - 7.5 | Doublet of Doublets |
| Aromatic (H-6) | ~ 7.5 - 7.7 | Doublet |
Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~ 60 - 65 |
| Aromatic (C-1) | ~ 132 - 135 |
| Aromatic (C-2) | ~ 135 - 138 |
| Aromatic (C-3) | ~ 130 - 133 |
| Aromatic (C-4) | ~ 138 - 141 |
| Aromatic (C-5) | ~ 128 - 131 |
| Aromatic (C-6) | ~ 131 - 134 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns.
Infrared Spectroscopy (FTIR)
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of a blank KBr pellet is recorded.
-
The sample pellet is placed in the sample holder and the spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
A standard proton NMR experiment is performed.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width of approximately 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
A spectral width of approximately 200-220 ppm is used.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to TMS.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.
Caption: Workflow for the spectral analysis of this compound.
References
(2,4-Dichlorophenyl)methanesulfonyl chloride: A Technical Overview of its Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dichlorophenyl)methanesulfonyl chloride , with the CAS Number 88691-50-3, is a reactive organosulfur compound featuring a dichlorinated phenyl ring attached to a methanesulfonyl chloride group.[1] This technical guide provides a comprehensive summary of its known physical and chemical properties, outlines plausible synthetic protocols based on established chemical transformations, and discusses its reactivity. To date, no specific biological activities or signaling pathway involvements have been reported in the scientific literature for this compound.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |
| Molecular Weight | 259.54 g/mol | Advanced Biochemicals[2], PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 88691-50-3 | Advanced Biochemicals[2], PubChem[1] |
| Computed XLogP3 | 3.4 | PubChem[1] |
| Computed Topological Polar Surface Area | 42.5 Ų | PubChem[1] |
| Purity (Commercially available) | 97% | Advanced Biochemicals[2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its structure suggests that it can be synthesized through established methods for the preparation of sulfonyl chlorides. The most probable synthetic routes would involve the oxidation of a corresponding thiol or disulfide, or the chlorination of a sulfonic acid derivative.
Plausible Synthetic Pathway: Oxidative Chlorination of 2,4-Dichlorobenzyl Mercaptan
A common and effective method for the synthesis of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[3][4] This approach offers a direct conversion to the desired product.
Reaction:
Experimental Protocol (General, adapted for this synthesis):
-
Materials:
-
2,4-Dichlorobenzyl mercaptan (starting material)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
An oxidative chlorination reagent system (e.g., H₂O₂/SOCl₂, N-chlorosuccinimide (NCS) in the presence of an acid)[3][4]
-
Pyridine (if preparing sulfonamides in a one-pot synthesis)
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate for drying
-
Water
-
-
Procedure:
-
Dissolve 2,4-Dichlorobenzyl mercaptan in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add the oxidative chlorination reagent. The reaction is often exothermic and requires careful temperature control.
-
Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization.
-
Logical Synthesis Workflow
The logical progression for the synthesis and subsequent use of this compound is depicted below. This workflow highlights the key stages from starting materials to the formation of derivatives, which is a primary application of sulfonyl chlorides.
Chemical Reactivity
This compound is expected to exhibit the characteristic reactivity of a sulfonyl chloride. The sulfonyl chloride functional group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
-
Reaction with Amines: It will readily react with primary and secondary amines to form stable sulfonamides. This is a common application in medicinal chemistry for the synthesis of new drug candidates.
-
Reaction with Alcohols: In the presence of a non-nucleophilic base, it will react with alcohols to produce sulfonate esters (mesylates). These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.
-
Hydrolysis: Like other sulfonyl chlorides, it is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[5]
The general mechanism for the reaction of methanesulfonyl chloride with alcohols is believed to proceed through a highly reactive sulfene intermediate, which is generated by an E1cb elimination.[6]
Safety and Handling
This compound is classified as a corrosive substance.[1] It is reported to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information in the scientific literature detailing any specific biological activities or involvement in signaling pathways for this compound. Its primary utility appears to be as a reactive intermediate in chemical synthesis.
Conclusion
This compound is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While specific experimental data on its physical properties are lacking, its chemical behavior can be inferred from the well-established reactivity of sulfonyl chlorides. The synthetic protocols for analogous compounds provide a solid foundation for its preparation in a laboratory setting. Further research is needed to elucidate any potential biological activity of this compound and its derivatives.
References
- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of (2,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (2,4-Dichlorophenyl)methanesulfonyl chloride, a chemical intermediate of interest in research and development. Due to the limited availability of specific safety data for this compound, this guide draws heavily on the well-documented safety profile of the closely related and structurally similar compound, methanesulfonyl chloride, while incorporating specific data for this compound where available.
Chemical Identification
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 88691-50-3 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.5 g/mol | [1] |
| Synonyms | Not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification, based on aggregated data, indicates significant health and environmental risks.[1]
GHS Pictograms:
Signal Word: Danger[3]
Hazard Statements:
| Code | Statement |
| H290 | May be corrosive to metals.[3] |
| H301 + H311 | Toxic if swallowed or in contact with skin. |
| H314 | Causes severe skin burns and eye damage.[1][3] |
| H317 | May cause an allergic skin reaction. |
| H330 | Fatal if inhaled. |
| H335 | May cause respiratory irritation.[3] |
| H402 | Harmful to aquatic life. |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets for methanesulfonyl chloride.[3][4][5][6][7] Key precautions include avoiding contact with skin, eyes, and clothing, preventing inhalation, and using appropriate personal protective equipment.[7]
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to slightly yellow liquid.[6] |
| Odor | Pungent.[6][8] |
| Boiling Point | 161 °C (for methanesulfonyl chloride).[8] |
| Melting Point | -32 °C (for methanesulfonyl chloride).[8] |
| Density | 1.48 g/cm³ (for methanesulfonyl chloride).[8][9] |
| Solubility | Reacts with water. Soluble in polar organic solvents.[8] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A detailed workflow for donning and doffing PPE should be followed to minimize exposure risk.
Caption: Recommended workflow for donning and doffing Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][7] The recommended storage temperature is 2-8 °C.[5]
-
Incompatibilities: Keep away from water, steam, alkali, strong oxidizing agents, strong bases, and alcohols.[3][10][11] Do not use metal containers; store in corrosive-resistant containers with a resistant inner liner.[4]
-
Security: Store in a locked-up area accessible only to authorized personnel.[4][7]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: Immediate first aid procedures for different types of exposure.
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate the area. Do not breathe vapors or mist. Avoid contact with the substance. Ensure adequate ventilation. Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent the product from entering drains.[4][5]
-
Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Absorb with inert material (e.g., sand, diatomaceous earth). Do not use combustible materials, such as sawdust. Place in a suitable, closed container for disposal.[3][4]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5] Note that most foams will react with the material and release corrosive/toxic gases.[10]
-
Specific Hazards: The compound is combustible.[9] Vapors are heavier than air and may spread along floors. Heating to decomposition emits toxic fumes of sulfur oxides and hydrogen chloride gas.[8][10][11]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]
Reactivity and Stability
-
Reactivity: Reacts vigorously with water, steam, alkali, and methylformamide.[11] May react explosively with dimethyl sulfoxide.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Moisture and strong heating.
-
Incompatible Materials: Acids, strong oxidizing agents, strong bases, and alcohols.[3] Contact with metals may evolve flammable hydrogen gas.[11]
Toxicological Information
This compound is expected to have a toxicological profile similar to methanesulfonyl chloride.
-
Acute Toxicity: Fatal if inhaled, and toxic if swallowed or in contact with skin.[7]
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or NTP.
Experimental Protocols
General Reaction Scheme (Illustrative):
This compound is used as an esterifying agent in the synthesis of cis-2-(2,4-dichlorophenyl)-2-([3][9]-triazole-1-methyl)-[4]dioxolane-4-methyl methanesulfonate.[12] This suggests its utility in converting hydroxyl groups to good leaving groups (mesylates) for subsequent nucleophilic substitution reactions.
Caption: General reaction scheme illustrating the use of this compound.
Note: When developing specific experimental protocols, it is imperative to conduct a thorough risk assessment and to consult relevant safety literature. The reaction is likely to be exothermic and may produce corrosive byproducts.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[4][5]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment prior to handling this chemical. Always prioritize safety and adhere to established laboratory safety protocols.
References
- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. ammol.org [ammol.org]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
(2,4-Dichlorophenyl)methanesulfonyl chloride: A Technical Guide to its Discovery, Synthesis, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorophenyl)methanesulfonyl chloride, a key organosulfur compound, serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical and spectral data. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis and utility are well-established through a variety of patents and analogous chemical methodologies. This document will detail the most probable synthetic routes, drawing from established principles of organic sulfur chemistry.
Introduction and Historical Context
The development of sulfonyl chlorides as versatile reagents in organic synthesis has been a cornerstone of medicinal and materials chemistry for over a century. Their ability to readily react with nucleophiles to form stable sulfonamides and sulfonate esters has made them indispensable tools. The introduction of specific substitution patterns on the aromatic ring, such as the 2,4-dichloro motif, allows for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules.
While the exact date and researchers associated with the first synthesis of this compound are not prominently documented, its emergence is intrinsically linked to the broader development of sulfa drugs and the exploration of organosulfur compounds as pharmaceutical intermediates. Its use is cited in numerous patents for the synthesis of complex molecules, indicating its role as a valuable building block rather than a final product with a celebrated discovery. The history of this compound is therefore one of quiet utility, its importance demonstrated by its continued application in the synthesis of bioactive compounds.
Physicochemical and Spectral Data
A comprehensive understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control. The following tables summarize key quantitative data for the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃O₂S | PubChem[1] |
| Molecular Weight | 259.54 g/mol | Advanced Biochemicals[2] |
| CAS Number | 88691-50-3 | Advanced Biochemicals[2] |
| Appearance | White to off-white solid | --- |
| Purity | ≥97% | Advanced Biochemicals[2] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 257.90758 g/mol | PubChem[1] |
| Monoisotopic Mass | 257.90758 g/mol | PubChem[1] |
| Topological Polar Surface Area | 42.5 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Table 3: Spectral Data for this compound
| Spectral Data Type | Key Features | Source |
| Mass Spectrometry (GC-MS) | Major fragments at m/z 159 and 161. | PubChem[1] |
| FTIR Spectroscopy | Characteristic peaks for S=O and C-Cl bonds. | PubChem[1] |
| Raman Spectroscopy | Data available from Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several analogous methods established for the preparation of arylmethylsulfonyl chlorides. The most plausible and commonly employed strategies involve the chlorination of a suitable precursor, such as (2,4-dichlorophenyl)methanethiol or (2,4-dichlorophenyl)methanesulfonic acid.
Synthetic Pathways
Two primary conceptual pathways for the synthesis are outlined below.
Experimental Protocols
The following are detailed experimental protocols for the key synthesis methods, adapted from established procedures for analogous compounds.
Method 1: Oxidative Chlorination of (2,4-Dichlorophenyl)methanethiol
This method involves the synthesis of the corresponding thiol from 2,4-dichlorobenzyl chloride, followed by oxidative chlorination.
Step 1: Synthesis of (2,4-Dichlorophenyl)methanethiol
-
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.1 equivalents) in a mixture of ethanol and water.
-
Slowly add a solution of 2,4-dichlorobenzyl chloride (1 equivalent) in ethanol to the stirred sodium hydrosulfide solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude (2,4-dichlorophenyl)methanethiol, which can be purified by vacuum distillation.
-
Step 2: Oxidative Chlorination to this compound
-
Materials:
-
(2,4-Dichlorophenyl)methanethiol
-
Acetic acid
-
Water
-
Chlorine gas
-
-
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath, dissolve (2,4-dichlorophenyl)methanethiol (1 equivalent) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C.
-
Bubble chlorine gas through the stirred solution at a moderate rate, maintaining the temperature below 10 °C.
-
Continue the chlorine addition until the reaction is complete (indicated by a persistent yellow-green color).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain this compound.
-
Method 2: Chlorination of (2,4-Dichlorophenyl)methanesulfonic acid
This route involves the initial sulfonation of 2,4-dichlorotoluene followed by chlorination of the resulting sulfonic acid.
Step 1: Synthesis of (2,4-Dichlorophenyl)methanesulfonic acid
-
Materials:
-
2,4-Dichlorotoluene
-
Fuming sulfuric acid (oleum) or sulfur trioxide
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a cooling bath, carefully add 2,4-dichlorotoluene (1 equivalent) to fuming sulfuric acid (excess) at a temperature maintained between 0-10 °C.
-
Stir the mixture at this temperature for several hours until the sulfonation is complete.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.
-
Filter the solid, wash with cold water, and dry to yield (2,4-dichlorophenyl)methanesulfonic acid.
-
Step 2: Chlorination to this compound
-
Materials:
-
(2,4-Dichlorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend (2,4-dichlorophenyl)methanesulfonic acid (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain until the solid dissolves and gas evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The "2,4-dichlorophenyl" moiety is a common structural feature in many antifungal agents. The methanesulfonyl chloride group provides a reactive handle for the introduction of a sulfonyl group, which can act as a linker or a key pharmacophoric element.
A notable application is in the synthesis of precursors to azole antifungal drugs. For instance, it can be used to introduce the (2,4-dichlorophenyl)methylsulfonyl group into a molecule, which is then further elaborated to form the final active pharmaceutical ingredient.
Safety and Handling
This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
This compound, while not a compound with a celebrated discovery, is a workhorse intermediate in organic synthesis. Its value lies in its ability to efficiently introduce the (2,4-dichlorophenyl)methylsulfonyl group into molecules, a common feature in pharmaceutically active compounds. This technical guide has provided a comprehensive overview of its known properties, plausible and detailed synthetic methods, and its role in drug development. The provided experimental protocols, based on well-established chemical principles, offer a practical guide for researchers and scientists working with this important chemical building block.
References
Methodological & Application
Synthesis of Sulfonamides Using (2,4-Dichlorophenyl)methanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents. Their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties, have established them as a privileged scaffold in drug discovery. The synthesis of novel sulfonamide derivatives is a critical endeavor for lead generation and optimization. (2,4-Dichlorophenyl)methanesulfonyl chloride is a key building block in this process, offering a versatile platform for creating structurally diverse sulfonamides. The presence of the 2,4-dichlorophenyl moiety can significantly influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and can provide crucial interactions with biological targets.
These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides utilizing this compound. Detailed experimental protocols for reactions with various primary and secondary amines are presented, along with a summary of reaction conditions and corresponding yields to facilitate efficient synthesis and methodology development.
Reaction Principle
The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The reaction is then driven to completion by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and ensuring the reaction proceeds to completion.
General Reaction Scheme
Caption: General reaction for the synthesis of N-substituted sulfonamides.
Experimental Protocols
Two general protocols are provided for the synthesis of sulfonamides using this compound: a standard method for primary and secondary amines, and a method for anilines which may require slightly elevated temperatures.
Protocol 1: General Synthesis of Sulfonamides from Primary and Secondary Amines
This protocol is suitable for the reaction of this compound with a variety of aliphatic and alicyclic primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of Sulfonamides from Anilines
This protocol is adapted for less nucleophilic anilines and may require heating to proceed to completion.
Materials:
-
This compound
-
Substituted or unsubstituted aniline
-
Anhydrous Toluene or Xylene
-
Pyridine or a high-boiling tertiary amine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add the aniline (1.0 equivalent), this compound (1.1 equivalents), and a suitable solvent such as toluene or xylene.
-
Base Addition: Add a slight excess of a base like pyridine.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 3-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification procedures as described in Protocol 1.
Data Presentation
The following table summarizes representative examples of sulfonamides synthesized from this compound with various amines, detailing the reaction conditions and yields.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Pyridine | DCM | 0 to RT | 12 | 85-95 |
| Aniline | Pyridine | Toluene | 110 | 8 | 70-80 |
| 4-Methylaniline | Pyridine | Toluene | 110 | 8 | 75-85 |
| Piperidine | TEA | DCM | 0 to RT | 6 | >90 |
| Morpholine | TEA | DCM | 0 to RT | 6 | >90 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Mandatory Visualizations
Sulfonamide Synthesis Workflow
Caption: Standard workflow for the synthesis and purification of sulfonamides.
Logical Relationship of Reaction Components
Caption: Key components and stages of the sulfonamide synthesis.
Characterization of Synthesized Sulfonamides
The successful synthesis and purity of the N-substituted sulfonamides can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Applications in Drug Discovery
Sulfonamides derived from this compound are of significant interest in medicinal chemistry. The dichlorophenyl group can enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions. These compounds can be screened for a variety of biological activities, including but not limited to:
-
Anticancer Activity: Targeting enzymes such as carbonic anhydrases, which are overexpressed in many tumors.
-
Antibacterial Activity: As inhibitors of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.
-
Anti-inflammatory Activity: By inhibiting enzymes like cyclooxygenase-2 (COX-2).
The protocols and data presented herein provide a solid foundation for the synthesis and exploration of novel sulfonamides derived from this compound for various applications in drug discovery and development.
Application Notes and Protocols: Synthesis of N-Substituted (2,4-Dichlorophenyl)methanesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of (2,4-Dichlorophenyl)methanesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, yielding novel N-substituted sulfonamides. This class of compounds is of significant interest due to the diverse biological activities exhibited by the sulfonamide functional group, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the 2,4-dichlorophenyl moiety can enhance the therapeutic potential and modulate the pharmacokinetic profile of these molecules. These application notes provide a comprehensive protocol for this synthesis, methods for characterization, and an overview of the biological context of the resulting sulfonamide compounds.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion, forming the sulfonamide bond. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Data Presentation
The following table summarizes representative data for the reaction of this compound with various primary amines. Please note that this data is illustrative and actual results may vary depending on the specific reaction conditions and the nature of the primary amine.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-(2,4-dichlorophenyl)methanesulfonamide | 12 | 85 |
| 2 | Benzylamine | N-benzyl-(2,4-dichlorophenyl)methanesulfonamide | 8 | 92 |
| 3 | Cyclohexylamine | N-cyclohexyl-(2,4-dichlorophenyl)methanesulfonamide | 10 | 88 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-(2,4-dichlorophenyl)methanesulfonamide | 16 | 78 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted (2,4-Dichlorophenyl)methanesulfonamides
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine or pyridine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted (2,4-dichlorophenyl)methanesulfonamide.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted (2,4-Dichlorophenyl)methanesulfonamides.
Bacterial Folic Acid Synthesis Inhibition Pathway
Caption: Mechanism of action of sulfonamide drugs via inhibition of the bacterial folic acid synthesis pathway.
Application Notes and Protocols: (2,4-Dichlorophenyl)methanesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in the realm of drug discovery and development, the temporary protection of reactive functional groups is a critical strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions during subsequent synthetic transformations. The (2,4-Dichlorophenyl)methanesulfonyl group, introduced via (2,4-Dichlorophenyl)methanesulfonyl chloride, serves as a robust protecting group for primary and secondary amines, forming a stable sulfonamide linkage.
The presence of the 2,4-dichloro substitution on the phenyl ring modulates the electronic properties of the sulfonyl group, influencing its reactivity and stability. This application note provides a comprehensive overview of the use of this compound as an amine-protecting agent, including detailed protocols for protection and deprotection, stability profiles, and its potential applications in multi-step organic synthesis.
Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 88691-50-3 |
Application in Amine Protection
The (2,4-Dichlorophenyl)methanesulfonyl group offers high stability under a range of reaction conditions, making it a suitable choice for multi-step syntheses where other protecting groups might be labile. The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Experimental Workflow for Amine Protection
Caption: General workflow for the protection of amines.
Experimental Protocols
Protocol 1: Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired N-(2,4-Dichlorophenyl)methanesulfonyl-protected amine.
| Reactant/Product | Role | Typical Yield (%) |
| Primary Amine | Substrate | - |
| This compound | Protecting Group Reagent | - |
| Triethylamine | Base | - |
| N-(2,4-Dichlorophenyl)methanesulfonyl-protected amine | Product | 85-95% |
Stability Profile
Sulfonamides derived from this compound are generally characterized by high stability across a wide range of pH conditions. This robustness makes them suitable for synthetic routes involving both acidic and basic reagents.
| Condition | Stability | Notes |
| Strongly Acidic | High | Resistant to cleavage by strong acids such as TFA and HCl at room temperature. |
| Strongly Basic | High | Stable in the presence of strong bases like NaOH and LiOH. |
| Oxidative | Moderate to High | Generally stable to common oxidizing agents. |
| Reductive | Labile | Susceptible to cleavage under specific reductive conditions. |
Deprotection
The high stability of the (2,4-Dichlorophenyl)methanesulfonyl group necessitates reductive conditions for its cleavage. The choice of reducing agent and conditions should be carefully considered based on the other functional groups present in the molecule.
Experimental Workflow for Deprotection
Caption: General workflow for the deprotection of amines.
Protocol 2: Reductive Deprotection using Magnesium in Methanol
Materials:
-
N-(2,4-Dichlorophenyl)methanesulfonyl-protected amine (1.0 equiv)
-
Magnesium turnings (10-20 equiv)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, suspend the N-(2,4-Dichlorophenyl)methanesulfonyl-protected amine (1.0 equiv) in anhydrous methanol.
-
Add magnesium turnings (10-20 equiv) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Filter the mixture to remove any remaining solids and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or crystallization) to obtain the free amine.
| Reactant/Product | Role | Typical Yield (%) |
| N-(2,4-Dichlorophenyl)methanesulfonyl-protected amine | Substrate | - |
| Magnesium/Methanol | Reducing System | - |
| Free Amine | Product | 70-90% |
Application in Drug Development
The (2,4-Dichlorophenyl)methanesulfonyl protecting group can be strategically employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its high stability allows for transformations on other parts of the molecule without affecting the protected amine.
Logical Relationship in a Multi-step Synthesis
Caption: Use of the protecting group in a synthetic route.
Conclusion
This compound is a valuable reagent for the protection of amines, offering a balance of straightforward introduction and high stability. The resulting sulfonamides are resistant to a wide range of synthetic conditions, making this protecting group particularly useful in complex, multi-step syntheses common in drug development. While the deprotection requires specific reductive conditions, this orthogonality can be a significant advantage in the synthesis of molecules with multiple functional groups. The protocols and data presented herein provide a foundation for the effective application of this protecting group in organic synthesis.
Applications of (2,4-Dichlorophenyl)methanesulfonyl Chloride in Drug Discovery: A Detailed Guide for Researchers
(2,4-Dichlorophenyl)methanesulfonyl chloride is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antifungal agents. Its structural features, including the reactive sulfonyl chloride group and the dichlorophenyl moiety, make it a valuable building block for creating complex molecules with specific biological activities. This document provides detailed application notes, experimental protocols, and an overview of the relevant biological pathways for researchers and scientists in the field of drug discovery.
Application Notes
The principal application of this compound and structurally similar reagents in drug discovery lies in the synthesis of azole antifungal drugs. These compounds are instrumental in forming key intermediates for widely used medications such as luliconazole and itraconazole . The 2,4-dichlorophenyl group is a common feature in many potent antifungal agents, contributing to their efficacy.
The sulfonyl chloride group serves as a reactive handle for introducing the methanesulfonyl moiety, which can act as a good leaving group in subsequent nucleophilic substitution reactions, facilitating the construction of the final drug scaffold.
Key Applications:
-
Synthesis of Luliconazole Intermediate: A structurally related compound, methanesulfonyl chloride, is used to synthesize (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate, a crucial intermediate in the production of the topical antifungal drug luliconazole.[1]
-
Synthesis of Itraconazole Intermediate: Methanesulfonyl chloride is also employed in the synthesis of cis-2-(2,4-dichlorophenyl)-2-([2][3][4]-triazole-1-methyl)-[2][5]dioxolane-4-methyl methanesulfonate, an essential precursor for the systemic antifungal drug itraconazole.[6]
Quantitative Data: Antifungal Activity
The following tables summarize the in vitro antifungal activity of luliconazole and itraconazole, the final drug products synthesized using intermediates derived from reactions involving the 2,4-dichlorophenyl and methanesulfonyl chloride moieties. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of Luliconazole
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | 0.00012 - 0.004 | 0.001 | [7] |
| Trichophyton mentagrophytes | 0.00024 - 0.002 | 0.001 | [7] |
| Candida albicans | 0.031 - 0.25 | - | [7] |
| Aspergillus fumigatus | ≤0.0004 - 0.125 | 0.015 | [8] |
| Various Aspergillus Strains | - | GM MIC: 0.098 | [9] |
| Various Candida Strains | - | GM MIC: 0.133 | [9] |
MIC90: The concentration at which 90% of the isolates were inhibited. GM MIC: Geometric Mean MIC.
Table 2: In Vitro Antifungal Activity of Itraconazole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Dermatophytes | - | 0.001 | 0.004 | [10] |
| Aspergillus spp. | - | ≤0.06 - 0.5 | - | [11] |
| Most Candida spp. | - | - | 0.25 - 1.0 | [12] |
MIC50: The concentration at which 50% of the isolates were inhibited.
Signaling Pathway: Mechanism of Action of Azole Antifungals
Azole antifungal agents, such as luliconazole and itraconazole, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (ERG11) . This enzyme is a critical component of the ergosterol biosynthesis pathway .[2][4][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[2][4]
By inhibiting ERG11, azole antifungals disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. The selective toxicity of azole antifungals stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterpart.
Caption: Ergosterol biosynthesis pathway and the site of action for azole antifungals.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate for luliconazole and for antifungal susceptibility testing.
Protocol 1: Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate
This protocol is adapted from a patented method for the synthesis of a key luliconazole intermediate.[1]
Materials:
-
(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
n-Hexane
-
Standard laboratory glassware and stirring equipment
-
Cooling bath
Procedure:
-
Dissolve (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol in dichloromethane in a reaction flask equipped with a stirrer.
-
Add triethylamine to the solution. The molar ratio of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol to methanesulfonyl chloride should be approximately 1:1.0 to 1:1.1.
-
Cool the reaction mixture to 0-5°C using a cooling bath.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture over a period of 30 to 60 minutes, while maintaining the temperature at 0-5°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 10 to 20 minutes.
-
Upon completion of the reaction (monitored by a suitable method such as TLC), begin the workup procedure.
-
Distill the organic phase to collect the dichloromethane fraction.
-
To the concentrated oily residue, add n-hexane (approximately 3 kg for a 2.5 kg yield of the final product) dropwise over 1 hour to induce crystallization.
-
Cool the mixture to 10°C and filter the precipitated crystals.
-
The resulting solid is (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate. A reported yield for this procedure is 93% with a purity of 99.9%.[1]
Caption: Workflow for the synthesis of a key luliconazole intermediate.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][7][8]
Materials:
-
Antifungal compound (e.g., luliconazole)
-
Fungal isolates
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to established guidelines (e.g., CLSI or EUCAST).
-
Inoculation: Inoculate each well of the microtiter plate containing the antifungal dilutions with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature and for a sufficient duration for the specific fungal species being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. CN111875595A - Preparation method of azole antifungal drug - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 7. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trough concentration of itraconazole and its relationship with efficacy and safety: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Sulfonylation Reactions Using (2,4-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonylating agent utilized in organic synthesis for the introduction of the (2,4-dichlorophenyl)methanesulfonyl group onto various nucleophiles. This moiety is of interest in medicinal chemistry and drug development due to the prevalence of sulfonamides in pharmacologically active compounds. Sulfonamides are known for their wide range of biological activities and are key structural components in numerous marketed drugs. The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. Similarly, their reaction with alcohols or phenols yields sulfonate esters. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and purity.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the sulfonylation of primary amines and phenols with this compound. Please note that yields are substrate-dependent and optimization may be required.
| Nucleophile | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | Triethylamine (1.5-2.0) | Dichloromethane (DCM) | 0 to rt | 2-6 | 75-95 |
| Primary Amine | Pyridine (solvent) | Pyridine | 0 to rt | 4-12 | 70-90 |
| Phenol | Pyridine (2.0) | Dichloromethane (DCM) | 0 to rt | 12 | 80-95[1] |
| Secondary Amine | Sodium Hydride (1.2) | THF / DMF | 0 to rt | 6-18 | 60-85[2] |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol describes a general method for the synthesis of N-substituted-(2,4-dichlorophenyl)methanesulfonamides from a primary amine and this compound using triethylamine as a base.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Protocol 2: General Procedure for the Sulfonylation of a Phenol
This protocol provides a general method for the synthesis of phenyl (2,4-dichlorophenyl)methanesulfonates from a phenol and this compound using pyridine as a base.[1]
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Copper (II) sulfate (CuSO₄) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash with 1 M CuSO₄ solution (to remove pyridine), followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonate ester.[1]
Visualizations
Caption: Experimental workflow for the sulfonylation of a primary amine.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt the procedures based on the specific properties of their substrates and perform appropriate safety assessments before commencing any experimental work. This compound is corrosive and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.
References
Application Notes and Protocols: (2,4-Dichlorophenyl)methanesulfonyl Chloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, particularly in the construction of various heterocyclic scaffolds. The presence of the dichlorophenyl moiety can impart significant biological activity to the resulting molecules, making them of interest in drug discovery and development. The sulfonyl chloride functional group provides a reactive handle for the formation of key bonds in cyclization reactions, leading to the synthesis of diverse heterocycles such as thiadiazoles, triazoles, and oxadiazoles. These heterocyclic cores are prevalent in many medicinally important compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of selected heterocyclic systems. The methodologies are based on established synthetic strategies for sulfonyl chlorides and are adapted for this specific reagent.
Synthesis of 2-Amino-5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-thiadiazole
The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide derivatives. In this proposed protocol, this compound is reacted with thiosemicarbazide, followed by an acid-catalyzed cyclization to yield the target thiadiazole. This class of compounds is known to exhibit a range of biological activities.
Experimental Protocol
Step 1: Synthesis of 1-[(2,4-Dichlorophenyl)methanesulfonyl]thiosemicarbazide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve thiosemicarbazide (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous pyridine (2 vol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (20 vol) and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the crude 1-[(2,4-Dichlorophenyl)methanesulfonyl]thiosemicarbazide.
Step 2: Cyclization to 2-Amino-5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-thiadiazole
-
To the crude 1-[(2,4-Dichlorophenyl)methanesulfonyl]thiosemicarbazide (1.0 eq) in a round-bottom flask, add concentrated sulfuric acid (5-10 vol) at 0 °C with stirring.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-Amino-5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-thiadiazole.
Data Summary
| Step | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiosemicarbazide, this compound | Pyridine | 0 - RT | 12-18 | 75-85 (crude) |
| 2 | 1-[(2,4-Dichlorophenyl)methanesulfonyl]thiosemicarbazide | Conc. H₂SO₄ | 0 - RT | 2-4 | 60-70 |
Note: Yields are hypothetical and based on typical reactions of this type.
Logical Workflow for 1,3,4-Thiadiazole Synthesis
Application Notes and Protocols for the Synthesis of Sulfonamides using (2,4-Dichlorophenyl)methanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to the structure of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of diverse sulfonamide libraries is a critical activity in drug discovery and lead optimization.
(2,4-Dichlorophenyl)methanesulfonyl chloride is a valuable building block for this purpose. The presence of the 2,4-dichlorophenyl moiety allows for the introduction of specific steric and electronic properties into the target molecule. These attributes can be leveraged to modulate the physicochemical characteristics of the resulting sulfonamide, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] These application notes provide a detailed guide to the synthesis of N-substituted sulfonamides using this compound, including the reaction mechanism, experimental protocols, and characterization methods.
Reaction Mechanism: Sulfonamide Formation
The synthesis of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride.[1] The mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.[1]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[4] This deprotonation of the nitrogen atom results in the final, stable sulfonamide product.
The two electron-withdrawing chlorine atoms on the phenyl ring of this compound increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and enhancing its reactivity compared to non-substituted or electron-donated arylsulfonyl chlorides.[3]
Quantitative Data Summary
The reaction of this compound with various amines generally proceeds with good to excellent yields. The table below provides representative data for typical sulfonylation reactions. Actual yields may vary depending on the specific amine substrate and precise reaction conditions.[1]
| Entry | Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pyridine (1.5) | DCM | 0 to RT | 8-12 | 85-95% |
| 2 | Benzylamine | Et₃N (1.5) | DCM | 0 to RT | 6-10 | 90-98% |
| 3 | Morpholine | Pyridine (1.5) | DCM | 0 to RT | 6-12 | 88-96% |
| 4 | tert-Butylamine | Et₃N (2.0) | THF | 0 to RT | 12-18 | 75-85% |
Note: Yields are illustrative and based on typical outcomes for sulfonylation reactions. DCM = Dichloromethane, Et₃N = Triethylamine, THF = Tetrahydrofuran, RT = Room Temperature.
Experimental Protocols
4.1. Materials and Reagents
-
Primary or secondary amine (1.0 eq.)
-
This compound (1.0 - 1.2 eq.)
-
Anhydrous base (e.g., pyridine or triethylamine, 1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
4.2. Standard Protocol (Conventional Heating)
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq.) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques to confirm their identity and purity:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the methylene bridge, and any protons from the amine portion. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
References
Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using (2,4-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Application Note: Leveraging (2,4-Dichlorophenyl)methanesulfonyl Chloride for Accelerated Sulfonamide Library Synthesis
This compound is a valuable reagent for the construction of diverse sulfonamide libraries in a high-throughput, parallel synthesis format. The presence of two electron-withdrawing chlorine atoms on the phenyl ring enhances the electrophilicity of the sulfonyl sulfur atom. This heightened reactivity makes it particularly suitable for coupling with a broad range of primary and secondary amines, including those with reduced nucleophilicity. The robust nature of the resulting sulfonamide bond is a desirable feature in compounds intended for biological screening.
The use of this compound in parallel synthesis enables the rapid generation of a multitude of distinct sulfonamide analogues. This approach is highly beneficial in the early stages of drug discovery for structure-activity relationship (SAR) studies and hit-to-lead optimization. The reliable reactivity of this reagent ensures consistent product formation across a library, which is a critical factor for the successful implementation of automated or semi-automated synthesis platforms.
Experimental Protocol: Parallel Synthesis of a 96-Well Sulfonamide Library
This protocol outlines a solution-phase parallel synthesis method for the generation of a sulfonamide library in a 96-well plate format using this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Amine Plate Preparation:
-
Prepare 0.2 M stock solutions of a diverse set of 96 primary and secondary amines in anhydrous DCM.
-
Using a multichannel pipette or automated liquid handler, dispense 100 µL of each unique amine stock solution into the corresponding wells of a 96-well reaction block (20 µmol per well).
-
-
Reagent Addition:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.4 M solution of TEA or DIPEA in anhydrous DCM.
-
To each well of the reaction block containing the amine solution, add 100 µL of the this compound solution (20 µmol).
-
Subsequently, add 100 µL of the TEA or DIPEA solution (40 µmol) to each well.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a chemically resistant sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing it by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, unseal the reaction block.
-
Add 200 µL of a 1 M aqueous solution of hydrochloric acid to each well to quench the reaction and protonate the excess base.
-
Add 500 µL of DCM to each well.
-
Seal the block and shake vigorously for 5 minutes.
-
Centrifuge the block to ensure phase separation.
-
Carefully remove the upper aqueous layer from each well using a multichannel pipette.
-
Wash the organic layer with 200 µL of saturated aqueous sodium bicarbonate solution, followed by 200 µL of brine.
-
Add anhydrous sodium sulfate to each well to dry the organic phase.
-
-
Solvent Removal and Library Plating:
-
Transfer the dried organic solutions to a pre-weighed 96-well collection plate.
-
Concentrate the solvent in each well to dryness using a centrifugal evaporator.
-
Determine the yield of each crude product by weighing the collection plate.
-
Re-dissolve the compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM for storage and screening.
-
-
Analysis:
-
Analyze a small aliquot from each well by HPLC-MS to determine the purity and confirm the identity of the synthesized compounds.
-
Quantitative Data Summary
The following table presents representative data from the parallel synthesis of a small, hypothetical sulfonamide library using the protocol described above.
| Well | Amine | Yield (%) | Purity (%) |
| A1 | Aniline | 85 | 92 |
| A2 | 4-Fluoroaniline | 82 | 95 |
| A3 | Benzylamine | 91 | 96 |
| A4 | Piperidine | 88 | 94 |
| B1 | Morpholine | 93 | 97 |
| B2 | 2-Aminopyridine | 75 | 88 |
| B3 | Cyclohexylamine | 89 | 93 |
| B4 | N-Methylaniline | 78 | 90 |
Visualizations
Caption: Experimental workflow for the parallel synthesis of a sulfonamide library.
Caption: Hypothetical signaling pathway inhibited by a synthesized sulfonamide.
Application Notes and Protocols for the Large-Scale Synthesis and Use of (2,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorophenyl)methanesulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a dichlorinated aromatic ring, makes it a valuable building block for the synthesis of novel organic compounds with potential therapeutic applications. The dichlorophenyl moiety is a common feature in many biologically active molecules, and the methanesulfonyl group can be used to introduce sulfonyl functionalities, which are prevalent in a wide range of pharmaceuticals.
These application notes provide a comprehensive overview of a plausible large-scale synthesis of this compound, along with its potential applications and detailed experimental protocols. The information is intended to guide researchers in the safe and efficient synthesis and utilization of this versatile reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 88691-50-3[1] |
| Molecular Formula | C₇H₅Cl₃O₂S[1] |
| Molecular Weight | 259.54 g/mol [2] |
| Appearance | White to off-white solid |
| Purity | ≥97%[2] |
Applications in Drug Discovery and Development
This compound is a versatile reagent for introducing the (2,4-dichlorobenzyl)sulfonyl moiety into a molecule. This can be advantageous for several reasons:
-
Synthesis of Sulfonamides: The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
-
Modulation of Physicochemical Properties: The introduction of the dichlorinated phenyl group can significantly impact the lipophilicity, metabolic stability, and target-binding affinity of a drug candidate.
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.
-
Precursor to Biologically Active Molecules: The 2,4-dichlorophenyl motif is present in numerous compounds with demonstrated biological activity, including antibacterial and antifungal agents.[3]
Large-Scale Synthesis Protocol
A direct, publicly available, large-scale synthesis protocol for this compound is not well-documented. Therefore, a plausible and robust multi-step synthetic route is proposed here, based on established chemical transformations. The overall synthesis is a three-step process starting from 2,4-dichlorotoluene.
Caption: Proposed three-step synthesis of this compound.
Step 1: Free-Radical Chlorination of 2,4-Dichlorotoluene to 2,4-Dichlorobenzyl chloride
This step involves the side-chain chlorination of 2,4-dichlorotoluene using chlorine gas under UV irradiation or with a radical initiator.
Experimental Protocol:
-
Materials:
-
2,4-Dichlorotoluene
-
Chlorine gas
-
Azobisisobutyronitrile (AIBN) or UV lamp
-
Nitrogen gas
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, gas inlet tube, condenser, and a thermometer. The reaction should be conducted in a well-ventilated fume hood.
-
Charge the reactor with 2,4-dichlorotoluene.
-
Heat the 2,4-dichlorotoluene to 120-130°C.[4]
-
If using a chemical initiator, add a catalytic amount of AIBN.
-
Slowly bubble chlorine gas through the reaction mixture while maintaining the temperature. If using a UV lamp, irradiate the reaction mixture during the chlorine addition.[4]
-
Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine and HCl.
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The crude 2,4-dichlorobenzyl chloride can be purified by vacuum distillation.
-
Quantitative Data for Step 1:
| Parameter | Value |
| Starting Material | 2,4-Dichlorotoluene |
| Reagent | Chlorine Gas |
| Catalyst | AIBN or UV light |
| Temperature | 120-130°C[4] |
| Reaction Time | 3-4 hours[4] |
| Typical Yield | >90% |
Step 2: Sulfonation of 2,4-Dichlorobenzyl chloride to Sodium (2,4-dichlorobenzyl)sulfonate
This step involves a nucleophilic substitution reaction where the chloride of 2,4-dichlorobenzyl chloride is displaced by a sulfite salt.
Experimental Protocol:
-
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium sulfite
-
Water
-
Ethanol
-
-
Procedure:
-
In a reaction vessel, prepare a solution of sodium sulfite in water.
-
Add 2,4-dichlorobenzyl chloride to the aqueous sodium sulfite solution. An organic co-solvent like ethanol can be used to improve solubility.
-
Heat the reaction mixture to reflux (80-100°C) with vigorous stirring.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture. The sodium (2,4-dichlorobenzyl)sulfonate may precipitate upon cooling.
-
Isolate the product by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting material and inorganic salts.
-
Dry the product under vacuum.
-
Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material | 2,4-Dichlorobenzyl chloride |
| Reagent | Sodium sulfite |
| Solvent | Water/Ethanol mixture |
| Temperature | 80-100°C (Reflux) |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
Step 3: Chlorination of Sodium (2,4-dichlorobenzyl)sulfonate to this compound
The final step is the conversion of the sulfonate salt to the desired sulfonyl chloride using a chlorinating agent.
Experimental Protocol:
-
Materials:
-
Sodium (2,4-dichlorobenzyl)sulfonate
-
Thionyl chloride or Phosphorus pentachloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Ice-water bath
-
-
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, suspend the dry sodium (2,4-dichlorobenzyl)sulfonate in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the suspension in an ice-water bath.
-
Slowly add thionyl chloride or phosphorus pentachloride to the suspension. The reaction is exothermic and will evolve gas (SO₂ or POCl₃ fumes and HCl), so it must be performed in a well-ventilated fume hood with appropriate gas trapping.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40°C for DCM) for several hours.
-
Monitor the reaction by HPLC until completion.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Separate the organic layer.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent such as hexanes or a mixture of ethyl acetate and hexanes.
-
Quantitative Data for Step 3:
| Parameter | Value |
| Starting Material | Sodium (2,4-dichlorobenzyl)sulfonate |
| Reagent | Thionyl chloride or Phosphorus pentachloride |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-85% |
Role in the Synthesis of Bioactive Molecules
While a specific signaling pathway for this compound is not established, its utility lies in the synthesis of molecules that can interact with various biological pathways. The following diagram illustrates this general concept.
References
- 1. This compound | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Bioactive Compounds with (2,4-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of bioactive compounds derived from (2,4-dichlorophenyl)methanesulfonyl chloride. This versatile building block offers a scaffold for the development of novel therapeutic agents with a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 2,4-dichlorophenyl moiety can significantly influence the physicochemical properties of the resulting molecules, potentially enhancing their efficacy and metabolic stability.
Application Note 1: Synthesis of Novel Anticancer Agents
Derivatives of this compound have shown promise as potent anticancer agents. One notable class of compounds are chalcone derivatives, which have demonstrated significant cytotoxicity against various cancer cell lines.
Biological Activity of Sulfonamide-Based Chalcones
A study on chalcone derivatives incorporating a similar 2,4-dichlorobenzenesulfonamide moiety revealed significant anticancer activity. These compounds were shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-8 and caspase-9.[1]
Quantitative Data: Anticancer Activity
The cytotoxic activity of synthesized chalcone derivatives was evaluated against several human cancer cell lines. The results, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are summarized below.
| Compound | HeLa (Cervical Cancer) IC₅₀ (µg/mL) | HL-60 (Leukemia) IC₅₀ (µg/mL) | AGS (Gastric Cancer) IC₅₀ (µg/mL) |
| Derivative 5 | 5.67 ± 0.35 | < 1.57 | 0.89 - 1.0 |
| Derivative 7 | 6.34 ± 0.04 | 1.57 | - |
| Data adapted from a study on new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety.[1] |
Signaling Pathway: Apoptosis Induction by a Sulfonamide-Based Chalcone
The following diagram illustrates the proposed mechanism of action for the anticancer chalcone derivatives, leading to apoptosis.
Caption: Proposed apoptotic pathway induced by a sulfonamide-based chalcone derivative.
Application Note 2: Exploration of Antimicrobial Agents
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs.[2] Synthesizing a library of N-substituted (2,4-dichlorophenyl)methanesulfonamides allows for the exploration of novel antibacterial and antifungal agents.
General Antibacterial and Antifungal Activity
Sulfonamide derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The mechanism of action for antibacterial sulfonamides often involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]
Quantitative Data: Antimicrobial Activity
The following table provides examples of Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against various microbial strains. While not directly synthesized from this compound, these data illustrate the potential for discovering potent antimicrobial agents through derivatization.
| Compound Class | Organism | MIC (µg/mL) |
| Sulfonamide-derived Chromones | Escherichia coli | - |
| Staphylococcus aureus | - | |
| N-(heteroaryl-substituted)-p-toluenesulphonamides | Gram-positive bacteria | - |
| Gram-negative bacteria | - | |
| Fungi | - | |
| Mesalazine Sulfonamides | Aspergillus flavus | - |
| Bacillus subtilis | - | |
| Note: Specific MIC values were not consistently reported in the search results in a comparable format. |
Application Note 3: Development of Enzyme Inhibitors
Sulfonamides are a known class of enzyme inhibitors, with carbonic anhydrase inhibitors being a prominent example used in the treatment of glaucoma, diuretics, and even cancer.[4][5][6] The (2,4-dichlorophenyl)methanesulfonyl scaffold can be utilized to design novel and selective inhibitors against various enzyme targets.
Carbonic Anhydrase Inhibition
The primary sulfonamide moiety is a key zinc-binding group that interacts with the active site of carbonic anhydrases. By modifying the substituents on the sulfonamide nitrogen, it is possible to achieve isoform-selective inhibition, which is crucial for therapeutic applications.[7]
Experimental Protocols
The following protocols provide a general framework for the synthesis of bioactive compounds using this compound.
General Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and evaluation of bioactive compounds from this compound.
Caption: General workflow for synthesis and screening of bioactive sulfonamides.
Protocol 1: General Synthesis of N-Substituted (2,4-Dichlorophenyl)methanesulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine or triethylamine to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Protocol 2: Synthesis of a Sulfonamide-Based Chalcone Derivative (Adapted)
This two-step protocol is adapted for the synthesis of anticancer chalcone derivatives.[1]
Step 1: Synthesis of N-(4-acetylphenyl)-1-(2,4-dichlorophenyl)methanesulfonamide
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React 4-aminoacetophenone with this compound in dry pyridine at reflux for 4 hours.
-
Follow the general work-up and purification procedure described in Protocol 1 to isolate the sulfonamide intermediate.
Step 2: Claisen-Schmidt Condensation
-
Dissolve the N-(4-acetylphenyl)-1-(2,4-dichlorophenyl)methanesulfonamide intermediate and an appropriate benzaldehyde derivative in anhydrous ethanol.
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Add a catalytic amount of a base (e.g., potassium hydroxide).
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Stir the reaction mixture at room temperature for 24-48 hours.
-
Isolate the chalcone product by filtration or extraction, followed by purification.
References
- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (2,4-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving (2,4-Dichlorophenyl)methanesulfonyl chloride.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during sulfonylation reactions with this compound.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in sulfonylation reactions can stem from several factors, primarily related to the reactivity of the nucleophile, inappropriate reaction conditions, or the degradation of starting materials.
Troubleshooting Steps:
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Assess Nucleophile Reactivity: Sterically hindered amines or less nucleophilic alcohols can lead to slow reaction rates.[1] For such substrates, consider increasing the reaction temperature to overcome the activation energy barrier.[1]
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Optimize the Base: The choice of base is critical. For standard reactions, pyridine or triethylamine are commonly used. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base such as 2,6-lutidine may be more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly improve the reaction rate.
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Solvent Selection: The reaction solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[1] For sluggish reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial.[1]
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Reagent Quality: Ensure the this compound is of high purity and has not hydrolyzed due to moisture. Similarly, verify the purity and dryness of the amine or alcohol and the solvent.
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Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Some reactions may require extended reaction times or elevated temperatures to proceed to completion.[1]
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions. Common side reactions and their solutions are outlined below.
Common Side Reactions and Solutions:
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Bis-sulfonylation of Primary Amines: Primary amines can sometimes undergo double sulfonylation, particularly with an excess of the sulfonyl chloride and a strong base. To avoid this, use a stoichiometric amount or a slight excess of the amine.[1]
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Hydrolysis of Sulfonyl Chloride: this compound can react with moisture to form the corresponding sulfonic acid, which is unreactive. To minimize this, ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]
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Formation of Sulfene Intermediates: With strong, non-nucleophilic bases, sulfene intermediates can form, leading to various byproducts. Using a nucleophilic base like pyridine can help to suppress sulfene formation.
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Polysulfonylation of Anilines: Aniline rings can undergo multiple substitutions. Protecting the amino group, for instance by acetylation to form acetanilide, deactivates the ring and prevents over-sulfonylation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of a reaction involving this compound?
A1: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You should follow the spots for the this compound, the starting amine or alcohol, and the sulfonated product.
Q2: How does the choice of base (e.g., pyridine vs. triethylamine) affect the reaction?
A2: Pyridine acts as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate. Triethylamine is a stronger, non-nucleophilic base, and its primary role is to neutralize the HCl generated. For reactions where selectivity is important, starting with pyridine is often recommended.
Q3: Can I use this compound for the sulfonylation of anilines?
A3: Yes, anilines are generally more nucleophilic than aliphatic amines, making the reaction facile. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct. For substituted anilines, steric hindrance can be a factor.
Q4: How can I purify the final sulfonamide or sulfonate ester product?
A4: The crude product can be purified by recrystallization or column chromatography. A typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent like DCM. The organic layer is then washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
Data Presentation
Table 1: Reaction of this compound with Various Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 6 | 86 |
| p-Toluidine | Triethylamine | THF | 0 to RT | 6 | 85 |
| Benzylamine | Pyridine | DCM | 0 to RT | 4 | 92 |
| Morpholine | Triethylamine | Acetonitrile | RT | 2 | 95 |
Note: Yields are representative and can vary based on specific experimental conditions.
Table 2: Reaction of this compound with Various Alcohols
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Triethylamine | DCM | 0 | 2 | 90 |
| Ethanol | Pyridine | THF | 0 to RT | 4 | 88 |
| Isopropanol | Triethylamine | DCM | RT | 12 | 75 |
| Phenol | Pyridine | Acetonitrile | RT | 8 | 82 |
Note: Yields are representative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
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Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Sulfonylation of an Alcohol
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Reaction Setup: To a solution of the alcohol (1.0 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere, add pyridine (1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise to the cooled alcohol solution.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1.
Mandatory Visualization
Caption: General experimental workflow for sulfonylation reactions.
Caption: Troubleshooting decision tree for sulfonylation reactions.
Caption: PPARγ signaling pathway with a sulfonamide ligand.[3]
References
common byproducts in reactions with (2,4-Dichlorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Dichlorophenyl)methanesulfonyl chloride. The information is designed to help anticipate and resolve common issues encountered during chemical reactions, with a focus on identifying and minimizing the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most frequently encountered byproducts in reactions involving this compound are typically related to hydrolysis, elimination-addition pathways (forming sulfene intermediates), and reactions with the base or solvent. In reactions with alcohols, the formation of the corresponding alkyl chloride can also be a significant byproduct.
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the detection and quantification of byproducts. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the presence of impurities. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying both the desired product and various byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural elucidation of isolated byproducts.
Q3: What is a sulfene intermediate, and why is it problematic?
A3: A sulfene intermediate ((2,4-Dichlorophenyl)methylenesulfene) is a highly reactive species that can form when this compound is treated with a base, particularly a strong or sterically hindered base. This occurs through the elimination of hydrogen chloride from the starting material. Sulfenes are electrophilic and react rapidly and often unselectively with any available nucleophiles in the reaction mixture, including the intended nucleophile (amine or alcohol), the solvent, or even another molecule of the starting material, leading to a complex mixture of byproducts.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also a lachrymator. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester and Presence of Multiple Unidentified Spots on TLC.
Possible Cause: Formation of a sulfene intermediate leading to multiple byproducts. This is often exacerbated by the choice and amount of base, as well as the reaction temperature.
Troubleshooting Steps:
-
Choice of Base: If using a strong, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a weaker, nucleophilic base such as pyridine. Pyridine can act as a nucleophilic catalyst, promoting the desired reaction pathway over sulfene formation.
-
Order of Addition: Add the this compound solution slowly to a pre-mixed solution of the nucleophile (amine or alcohol) and the base at a low temperature (e.g., 0 °C). This ensures that the sulfonyl chloride reacts preferentially with the intended nucleophile rather than undergoing elimination.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the elimination reaction, which typically has a higher activation energy.
-
Solvent: Use a non-nucleophilic, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Issue 2: Formation of (2,4-Dichlorophenyl)methanesulfonic Acid as a Major Byproduct.
Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction mixture.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If necessary, solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Reagent Purity: Use freshly opened or properly stored reagents to minimize water content.
Issue 3: In Reactions with Alcohols, the Corresponding Alkyl Chloride is Observed as a Byproduct.
Possible Cause: The intermediate sulfonate ester is susceptible to nucleophilic attack by the chloride ion generated from the sulfonyl chloride or the hydrochloride salt of the base. This is particularly common when pyridine is used as the base, as pyridinium hydrochloride can be a source of chloride ions.
Troubleshooting Steps:
-
Alternative Base: Consider using a non-nucleophilic base like triethylamine in combination with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
-
Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting alcohol is consumed to minimize the time for the side reaction to occur.
-
Temperature: Lowering the reaction temperature may also help to reduce the rate of this side reaction.
Data Presentation
The following table summarizes common byproducts and provides illustrative yield ranges based on general principles of sulfonyl chloride reactivity. Actual yields will vary depending on specific reaction conditions.
| Byproduct Type | Common Byproducts | Illustrative Yield Range (%) | Primary Cause |
| Hydrolysis | (2,4-Dichlorophenyl)methanesulfonic acid | 5 - 20+ | Presence of water |
| Elimination-Addition (Sulfene) | Sulfene adducts with amine, alcohol, or solvent | 10 - 50+ | Strong, non-nucleophilic base; elevated temperature |
| Chloride Substitution | Corresponding alkyl chloride (from alcohol reactions) | 5 - 30+ | Reaction of intermediate sulfonate with chloride ions |
| Dimerization/Polymerization | Dimeric or polymeric sulfonated species | < 10 | High concentration; reactive intermediates |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of amine).
-
Base Addition: Add a base (e.g., pyridine, 1.2 eq. or triethylamine, 1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench it with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for the Synthesis of a Sulfonate Ester
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), an anhydrous solvent (e.g., dichloromethane), and a base (e.g., pyridine, 1.5 eq. or triethylamine, 1.5 eq. with a catalytic amount of DMAP, 0.1 eq.).
-
Cooling: Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add this compound (1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir at 0 °C to room temperature and monitor by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the sulfonamide synthesis.
Visualizations
Caption: Key reaction pathways leading to desired products and common byproducts.
Caption: A logical workflow for troubleshooting common issues in reactions.
Technical Support Center: Purification of Sulfonamides from (2,4-Dichlorophenyl)methanesulfonyl Chloride Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of sulfonamides synthesized from reactions involving (2,4-Dichlorophenyl)methanesulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of sulfonamides derived from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The this compound may have hydrolyzed due to improper storage or exposure to moisture.[1] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient primary amines can exhibit low nucleophilicity.[1] 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.[1] | 1. Use fresh or newly purified sulfonyl chloride.[1] 2. Increase the reaction temperature or use a more forcing solvent. Consider using a catalytic method to enhance reactivity.[1] 3. Carefully check the molar equivalents of the amine, sulfonyl chloride, and base.[1] |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride can drive the reaction towards the di-sulfonylated product.[1] 2. High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation.[1] 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the mono-sulfonamide can lead to di-sulfonylation.[1] | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] 3. Monitor the reaction closely by TLC or HPLC and quench it once the starting amine is consumed.[1] |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1] 2. Use of a Protic Solvent: Solvents like ethanol or methanol can contain trace amounts of water.[1] | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] |
| Formation of an Unidentified Byproduct (Potential Sulfonate Ester) | 1. Alcohol as Solvent or Impurity: The sulfonyl chloride is reacting with the alcohol.[1] | 1. Avoid using alcoholic solvents. If their use is unavoidable, use a large excess of the amine and a non-nucleophilic base.[1] |
| Difficult Purification | 1. Co-elution of Product and Impurities: The polarity of the desired sulfonamide and byproducts may be too similar for effective separation by standard chromatography. | 1. Optimize Chromatography: Adjust the mobile phase polarity in your column chromatography. A gradual decrease in polarity (e.g., increasing the hexane to ethyl acetate ratio) can improve separation.[2] 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[3] |
| Product Degradation during Silica Gel Chromatography | 1. Acidic Nature of Silica Gel: Standard silica gel is acidic and can cause the degradation of sensitive sulfonamides. | 1. Deactivate Silica Gel: Prepare a slurry of silica gel with the eluent containing 0.1-1% triethylamine to neutralize the acidity. 2. Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing sulfonamides from this compound?
A1: The most common impurities include:
-
Unreacted this compound: This can be removed by an aqueous workup.
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(2,4-Dichlorophenyl)methanesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride and is a highly polar impurity. It can be removed with a basic aqueous wash, for example, with a saturated solution of sodium bicarbonate (NaHCO₃).[2]
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Di-sulfonated byproduct: If you are using a primary amine, it can react twice with the sulfonyl chloride to form a bis-sulfonated byproduct.[2] This is typically less polar than the desired mono-sulfonated product and often requires chromatographic separation.[2]
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Excess amine: The unreacted starting amine can be removed with a dilute acidic wash, such as 1M HCl.[2]
Q2: How can I effectively monitor the progress of my reaction to minimize side products?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the product. For more quantitative analysis and to identify side products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[1]
Q3: What are the best general purification strategies for sulfonamides derived from this compound?
A3: A combination of techniques is often most effective:
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Aqueous Workup: This is a crucial first step to remove unreacted starting materials and soluble byproducts. It typically involves sequential washes with a dilute acid (e.g., 1M HCl) to remove basic impurities like excess amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like the sulfonic acid.[2][3]
-
Recrystallization: If your sulfonamide is a solid, recrystallization is an excellent method for achieving high purity.[2] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[3]
-
Silica Gel Chromatography: This is used to separate the desired product from impurities with similar solubility but different polarity, such as the di-sulfonated byproduct.[2]
Q4: Can I use protic solvents like ethanol for the reaction?
A4: It is generally recommended to use anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent the hydrolysis of the this compound.[1][3] If a protic solvent must be used, ensure it is rigorously dried, and be aware of the potential for sulfonate ester formation as a side product.[1]
Experimental Protocols
Protocol 1: General Synthesis and Purification of N-Substituted Sulfonamides
This protocol describes a standard method for the synthesis of sulfonamides from this compound and a primary or secondary amine, followed by a comprehensive purification procedure.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[3]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC.[3]
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
-
Recrystallization: If the purified product from the column is a solid and requires further purification, or if chromatography is not sufficient, recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2][3]
-
Protocol 2: Purification by Recrystallization
This protocol provides a more detailed procedure for the purification of a solid crude sulfonamide by recrystallization.
-
Solvent Selection: Choose a solvent or solvent pair in which the sulfonamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol/water and ethyl acetate/hexanes.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy, then heat until it is clear again before allowing it to cool.
-
Isolation: Once crystals have formed, cool the flask in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
References
managing hydrolysis of (2,4-Dichlorophenyl)methanesulfonyl chloride during reactions
Welcome to the Technical Support Center for (2,4-Dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrolysis of this highly reactive compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound resulting in a low yield of the desired product?
A1: Low yields are commonly attributed to the hydrolysis of this compound into the corresponding and unreactive (2,4-Dichlorophenyl)methanesulfonic acid. This compound is highly sensitive to moisture. The presence of even trace amounts of water in your reaction setup, solvents, or reagents can lead to significant degradation of the starting material. The two electron-withdrawing chlorine atoms on the phenyl ring increase the electrophilicity of the sulfur atom, making it particularly susceptible to nucleophilic attack by water.
Q2: What are the primary byproducts I should expect if hydrolysis occurs?
A2: The primary byproduct of hydrolysis is (2,4-Dichlorophenyl)methanesulfonic acid. This sulfonic acid is often difficult to separate from the desired product, especially if the product is also polar, which can complicate purification.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes:
-
Drying Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure all other reagents, including your amine or alcohol substrate and any bases, are thoroughly dried.
Q4: What is the optimal temperature for running reactions with this compound to avoid hydrolysis?
A4: It is generally recommended to perform reactions at low temperatures, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature. Lower temperatures decrease the rate of the hydrolysis side reaction. However, the optimal temperature will also depend on the reactivity of your specific substrate.
Q5: How does the choice of base influence the extent of hydrolysis?
A5: The base is used to neutralize the HCl generated during the sulfonylation reaction. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the substrate. Pyridine is commonly used and can also act as a catalyst. Triethylamine (TEA) is another common choice. It is crucial that the base is anhydrous.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Hydrolysis of this compound: The sulfonyl chloride has likely reacted with water instead of your substrate. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. 2. Check Reagent Quality: Ensure the this compound has not degraded during storage. 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C). |
| Low Reactivity of Substrate: The nucleophilicity of your amine or alcohol may be low. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Increase Temperature: Cautiously increase the reaction temperature after the initial addition at low temperature. 3. Use a Catalyst: Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). | |
| Formation of a Water-Soluble Byproduct | Formation of (2,4-Dichlorophenyl)methanesulfonic acid: This is a clear indication of hydrolysis. | 1. Improve Anhydrous Technique: Review and enhance your procedures for excluding moisture. 2. Purification: During workup, a wash with a saturated aqueous solution of sodium bicarbonate can help to remove the acidic byproduct. |
| Difficult Purification | Co-elution of Product and Sulfonic Acid: The polarity of the sulfonic acid byproduct may be similar to your desired product. | 1. Acid-Base Extraction: Utilize an aqueous base wash during the workup to remove the acidic sulfonic acid. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. 3. Recrystallization: If your product is a solid, recrystallization may be an effective purification method. |
| Reaction is Sluggish or Incomplete | Insufficient Activation: The reaction may not be proceeding efficiently. | 1. Choice of Base: If using a hindered base, consider switching to a less hindered one like pyridine, which can also act as a nucleophilic catalyst. 2. Solvent Effects: Ensure your solvent is appropriate for the reaction. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common choices. |
Quantitative Data on Hydrolysis
Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides
| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate of Hydrolysis (kₓ/kн) at 25°C |
| 4-OCH₃ | 0.45 |
| 4-CH₃ | 0.69 |
| H | 1.00 |
| 4-Cl | 2.68 |
| 3-NO₂ | 7.82 |
| 4-NO₂ | 10.3 |
Data is generalized from multiple sources for illustrative purposes.
The data clearly indicates that electron-withdrawing substituents significantly accelerate the rate of hydrolysis. Given that this compound has two such groups, it is expected to be considerably more susceptible to hydrolysis than unsubstituted benzenesulfonyl chloride.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with this compound
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine under anhydrous conditions.
Methodology:
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add the amine (1.0 equivalents) and anhydrous dichloromethane (DCM) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) dropwise to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: Analysis of Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to monitor the extent of hydrolysis of this compound.
Methodology:
-
Sample Preparation:
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At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot with a solution of a nucleophilic amine (e.g., benzylamine) in acetonitrile to derivatize the remaining sulfonyl chloride into a stable sulfonamide. This prevents further hydrolysis during analysis.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the derivatized sulfonamide and the sulfonic acid byproduct have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized sulfonamide and the (2,4-Dichlorophenyl)methanesulfonic acid byproduct by comparing with standard samples if available, or by LC-MS.
-
Calculate the percentage of hydrolysis by comparing the peak area of the sulfonic acid to the sum of the peak areas of the derivatized sulfonamide and the sulfonic acid.
-
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: A troubleshooting workflow for low reaction yields.
preventing bis-sulfonylation with (2,4-Dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of (2,4-Dichlorophenyl)methanesulfonyl chloride in sulfonamide synthesis, with a specific focus on preventing the common side reaction of bis-sulfonylation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve selective mono-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonylation and why does it occur with this compound?
A1: Bis-sulfonylation, also known as di-sulfonylation, is a side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, such as this compound, to form a di-sulfonylated product, R-N(SO₂CH₂C₆H₃Cl₂)₂. This happens in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still has an acidic N-H proton. In the presence of a base, this proton can be removed to create a nucleophilic sulfonamide anion, which then attacks a second molecule of the sulfonyl chloride to yield the undesired bis-sulfonylated byproduct.[1]
Q2: What are the most critical experimental parameters to control to achieve selective mono-sulfonylation?
A2: The most critical parameters to control for selective mono-sulfonylation are stoichiometry, the type and amount of base used, the reaction temperature, and the rate of addition of the sulfonyl chloride.[1] Careful optimization of these factors is essential to favor the formation of the mono-sulfonylated product.
Q3: How does the choice of base influence the formation of the bis-sulfonylated product?
A3: The base is crucial for neutralizing the HCl generated during the reaction. However, a strong, non-hindered base like triethylamine can also readily deprotonate the mono-sulfonamide, which facilitates the second sulfonylation. Using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, can minimize this side reaction.[1]
Q4: Can the reaction temperature be used to control selectivity?
A4: Yes, lowering the reaction temperature is a key strategy to enhance selectivity for mono-sulfonylation. Lower temperatures decrease the rate of both the desired and undesired reactions, but often have a more significant impact on the less favorable side reaction.[1] Running the reaction at 0 °C or even lower is a common practice.[1]
Q5: I am observing low or no product yield. What are the possible causes?
A5: Low or no product yield can be due to several factors. The quality of the this compound is important; it can hydrolyze if exposed to moisture, forming the unreactive sulfonic acid.[1] Ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere.[2] Additionally, the reactivity of the amine can be a factor; sterically hindered or electron-deficient amines may react more slowly.
Troubleshooting Guide: Preventing Bis-sulfonylation
If you are observing a significant amount of the bis-sulfonylated byproduct in your reaction, follow these steps to troubleshoot and optimize your procedure.
Problem: High Percentage of Bis-sulfonylated Product
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the primary amine to this compound, or a slight excess of the amine (e.g., 1.1 to 1.2 equivalents).[3] |
| Rapid Addition of Sulfonyl Chloride | Add the this compound solution dropwise to the stirred amine solution over a prolonged period (e.g., 30-60 minutes).[3] |
| High Reaction Temperature | Maintain a low reaction temperature, ideally between 0 °C and room temperature. Start the addition at 0 °C.[2] |
| Inappropriate Base | Use a weaker or sterically hindered base like pyridine instead of a strong, non-hindered base. Use a moderate excess of the base (e.g., 1.5-2.0 equivalents).[3] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Sulfonylation of a Primary Amine
This protocol is designed to favor the formation of the mono-sulfonylated product.
Materials:
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Primary amine (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
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Round-bottom flask
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Magnetic stirrer
-
Dropping funnel
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Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected outcomes of reacting a primary amine with this compound under different conditions, illustrating the impact on selectivity.
| Amine:Sulfonyl Chloride Ratio | Base (equivalents) | Temperature (°C) | Addition Time (min) | Expected Yield of Mono-sulfonamide | Expected Yield of Bis-sulfonamide |
| 1:1.1 | Triethylamine (2.0) | 25 | 5 | Moderate | Significant |
| 1.1:1 | Pyridine (2.0) | 0 | 30 | High | Low |
| 1.1:1 | Pyridine (2.0) | 25 | 30 | Good | Moderate |
| 1:1 | 2,6-Lutidine (1.5) | 0 | 60 | High | Very Low |
Visualizations
Reaction Mechanism of Sulfonylation
The following diagram illustrates the reaction pathway for both mono- and bis-sulfonylation.
Caption: Reaction mechanism for mono- and bis-sulfonylation.
Troubleshooting Workflow for Preventing Bis-sulfonylation
This flowchart provides a step-by-step decision-making process to optimize your reaction for mono-sulfonylation.
References
troubleshooting low yields in sulfonylation with (2,4-Dichlorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2,4-Dichlorophenyl)methanesulfonyl chloride in sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes?
A1: Low or no product yield in sulfonylation reactions can stem from several factors. The primary reasons often involve the reactivity of the nucleophile (e.g., amine or alcohol), inappropriate reaction conditions, or degradation of the starting materials.[1] Key areas to investigate include:
-
Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions. It is crucial to use anhydrous solvents and oven-dried glassware.[1]
-
Reagent Quality: Ensure the purity of the this compound, as well as the amine or alcohol substrate and the solvent.[1]
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated during the reaction, which can protonate and deactivate the amine nucleophile.[2] Conversely, a very strong base might promote side reactions.
-
Suboptimal Reaction Temperature: Reactions performed at too low a temperature may be incomplete, while excessively high temperatures can lead to degradation of the product or starting materials and encourage side reactions.[3]
Q2: I am observing a significant amount of a di-sulfonylated byproduct when using a primary amine. How can I prevent this?
A2: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride. This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, forming a sulfonamide anion that can react with a second molecule of the sulfonyl chloride. To minimize di-sulfonylation:
-
Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. A slight excess of the amine can sometimes be beneficial to ensure the complete consumption of the sulfonylating agent.[1]
-
Slow Addition of Reagents: Add the this compound solution dropwise to the reaction mixture, especially at low temperatures. This helps to avoid localized high concentrations of the sulfonyl chloride.
-
Lower the Reaction Temperature: Performing the reaction at 0 °C or even lower can help to control the reaction rate and improve selectivity for the mono-sulfonated product.[3]
Q3: How stable is this compound and what are the best storage practices?
A3: Like most sulfonyl chlorides, this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. Over time, exposure to atmospheric moisture can lead to hydrolysis, reducing its reactivity. For long-term storage, keeping it in a desiccator is recommended.
Q4: What is the role of the base in this reaction, and how do I choose the right one?
A4: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.[2] Common bases include tertiary amines like triethylamine (TEA) and pyridine. For substrates that are sensitive to di-sulfonylation, a sterically hindered or less basic amine might be advantageous.
Troubleshooting Guide
This guide provides solutions to common problems encountered during sulfonylation with this compound.
Issue: Low or No Product Yield
Have you confirmed the quality of your reagents and the absence of moisture? Ensure that the this compound is from a fresh batch and has been properly stored. Use anhydrous solvents and oven-dried glassware to prevent hydrolysis of the sulfonyl chloride.[1]
Is your choice of base and solvent appropriate? The solvent needs to be aprotic and able to dissolve the reactants. Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are commonly used.[1] For the base, triethylamine or pyridine are standard choices. If the reaction is sluggish, a stronger, non-nucleophilic base could be considered, but this may also increase the likelihood of side reactions.
Issue: Formation of Multiple Products/Side Reactions
Are you working with a primary amine and observing di-sulfonylation? As detailed in the FAQs, controlling the stoichiometry (1:1 ratio of amine to sulfonyl chloride), performing a slow, dropwise addition of the sulfonyl chloride at low temperature (e.g., 0 °C), and choosing a suitable base are key to minimizing the formation of the di-sulfonylated product.[1][3]
Do you suspect hydrolysis of the sulfonyl chloride? If your TLC or LC-MS analysis shows a polar byproduct corresponding to the sulfonic acid, this is a strong indication of moisture in your reaction. Rigorously drying all reagents, solvents, and glassware is essential.
Data Presentation
The choice of base and solvent can significantly impact the yield of the sulfonylation reaction. The following table provides a summary of expected outcomes based on general principles of sulfonylation reactions.
| Base | Solvent | Expected Yield (%) | Comments |
| Triethylamine | Dichloromethane | 80-95 | Standard, generally effective conditions. |
| Pyridine | Dichloromethane | 75-90 | A slightly weaker base, can sometimes offer better selectivity. |
| DIPEA | Dichloromethane | 80-95 | A bulkier base, can be useful for sterically hindered substrates. |
| Triethylamine | Tetrahydrofuran | 70-85 | Good alternative solvent, ensure it is anhydrous. |
| Triethylamine | Acetonitrile | 70-85 | Another suitable polar aprotic solvent. |
| No Base | Dichloromethane | < 10 | The reaction will likely not proceed to completion due to amine protonation. |
Note: These are representative yields and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low product yield.
References
effect of base on (2,4-Dichlorophenyl)methanesulfonyl chloride reactivity
Welcome to the technical support center for reactions involving (2,4-Dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: The primary role of the base is to act as a proton scavenger. During the sulfonylation of nucleophiles like amines or alcohols, hydrochloric acid (HCl) is generated as a byproduct. The base neutralizes this HCl, preventing it from protonating the nucleophile (e.g., the starting amine), which would render it unreactive and halt the reaction.[1]
Q2: Which bases are commonly used, and how do they differ?
A2: Common bases include tertiary amines like triethylamine (TEA) and pyridine. For less reactive nucleophiles, stronger, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) may be used.[2] Their primary differences lie in their basicity, nucleophilicity, and steric hindrance.
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Triethylamine (TEA): A stronger base than pyridine, commonly used, but its bulkiness can sometimes be a factor.[3]
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Pyridine: Often used as both a base and a solvent. It can effectively catalyze the reaction by forming a more reactive sulfonylpyridinium intermediate.[2][3][4]
-
Sodium Hydroxide (NaOH): A strong base, typically used in aqueous or biphasic conditions. It is effective but increases the risk of hydrolyzing the sulfonyl chloride, especially at higher temperatures.
Q3: How does the choice of base affect the reactivity with different nucleophiles (e.g., primary amines vs. alcohols)?
A3: The choice of base is critical and depends on the nucleophile's reactivity.
-
For Primary/Secondary Amines: These are generally strong nucleophiles. Standard bases like pyridine or triethylamine are usually sufficient to drive the reaction to completion.[1][2]
-
For Alcohols: Alcohols are less nucleophilic than amines. The reaction may require a stronger base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.[2] For secondary and tertiary alcohols, using a non-hindered base can help minimize competing elimination reactions.[2]
Q4: Can the base itself react with this compound?
A4: Yes, this is a potential side reaction. While tertiary amines are often used as bases, they can sometimes act as nucleophiles and react with sulfonyl chlorides, leading to the formation of complex mixtures.[2] If this is suspected, switching to a more sterically hindered or non-nucleophilic base is recommended.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during sulfonylation reactions with this compound.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: This issue often stems from the reactivity of the nucleophile, inappropriate reaction conditions, or degradation of the starting materials.
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Nucleophile Reactivity | For sterically hindered or electron-poor amines and alcohols, increase the reaction temperature to overcome the activation energy barrier.[2] |
| Inappropriate Base Selection | For standard reactions, triethylamine or pyridine are suitable. For less reactive substrates, consider a stronger, non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.[2] Adding a catalytic amount of DMAP can also significantly improve the reaction rate.[2] |
| Reagent/Solvent Quality | Ensure the this compound is pure and has not been hydrolyzed by moisture. Use anhydrous solvents (e.g., DCM, THF, acetonitrile) and ensure glassware is thoroughly dried.[2] |
| Insufficient Reaction Time | Monitor the reaction's progress using TLC or LC-MS. Some reactions may require extended periods or heating to reach completion.[2] |
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing multiple spots on TLC, indicating byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.
| Side Reaction | Solutions & Preventative Measures |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride can react with moisture to form the corresponding unreactive sulfonic acid.[2][3] Solution: Ensure all glassware is oven-dried and use high-purity anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Bis-sulfonylation of Primary Amines | Primary amines can react twice, especially with an excess of sulfonyl chloride and a strong base. Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[2] |
| Reaction with Tertiary Amine Base | The base (e.g., TEA, pyridine) can act as a nucleophile, leading to complex mixtures.[2] Solution: Consider using a non-nucleophilic, sterically hindered base.[2] |
| Elimination Reactions (with Alcohols) | Secondary and tertiary alcohols may undergo elimination to form alkenes, especially at higher temperatures. Solution: Use milder reaction conditions and a non-hindered base.[2] |
Data Summary
Table 1: Comparison of Common Bases for Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Case |
| Triethylamine (TEA) | ~10.7 | Strong, non-nucleophilic, sterically hindered base. | General purpose for most amine and alcohol sulfonylations. |
| Pyridine | ~5.2 | Moderately basic; can also act as a nucleophilic catalyst.[3][4] | Often used when a milder base is required or when catalytic activation is beneficial. Can also serve as the solvent.[3] |
| Sodium Hydroxide (NaOH) | ~15.7 | Very strong, highly nucleophilic base. | Used in aqueous or biphasic systems; high risk of sulfonyl chloride hydrolysis.[5] |
| DBU | ~13.5 | Strong, non-nucleophilic, sterically hindered base. | Effective for reactions with poorly reactive or sterically hindered nucleophiles.[2] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Primary Amine
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate, and brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[6]
Protocol 2: General Procedure for Sulfonylation of an Alcohol
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in dry DCM (10 vol) at 0 °C, add triethylamine (1.5 equivalents).[7]
-
Addition of Sulfonyl Chloride: Add this compound (1.2 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2-4 hours.[7] For less reactive alcohols, catalytic DMAP (0.1 equivalents) can be added with the base.
-
Work-up and Purification: Follow steps 6-9 from the amine protocol above.
Visualizations
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
solvent effects in reactions involving (2,4-Dichlorophenyl)methanesulfonyl chloride
Welcome to the Technical Support Center for reactions involving (2,4-Dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the complexities of solvent effects in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems and their solutions when working with this compound, with a focus on the impact of solvent choice.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Inappropriate Solvent Polarity: The solvent may not adequately solvate the reactants or stabilize the transition state. 2. Hydrolysis of the Sulfonyl Chloride: Presence of water in the solvent or reagents. 3. Poor Nucleophile/Base Activity: The chosen solvent may be hindering the reactivity of your nucleophile or base. 4. Side Reactions: Formation of elimination byproducts or reaction with the solvent. | 1. Solvent Selection: For nucleophilic substitution (SN2-type) reactions, polar aprotic solvents like acetonitrile (ACN), acetone, or N,N-dimethylformamide (DMF) are generally preferred as they solvate the counter-ion of the nucleophile, leaving the nucleophile more reactive. For reactions proceeding through a carbocation-like intermediate (SN1-type), polar protic solvents like alcohols or water can stabilize the intermediate. However, these can also act as competing nucleophiles. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere (N2 or Ar). 3. Optimize Nucleophile/Base System: In polar protic solvents, smaller, more electronegative nucleophiles can be heavily solvated and less reactive. Consider a larger, more polarizable nucleophile. If using a base, ensure it is soluble and sufficiently strong in the chosen solvent. For sterically hindered substrates, a stronger, non-nucleophilic base might be required. 4. Minimize Side Reactions: To favor substitution over elimination (E2), use a less sterically hindered base and a solvent that does not promote elimination, such as acetone or acetonitrile over alcohols. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of byproducts. |
| Formation of Multiple Products | 1. Competing Substitution (SN2) and Elimination (E2) Reactions: The reaction conditions may favor both pathways. 2. Reaction with Solvent (Solvolysis): Protic solvents (e.g., methanol, ethanol) can act as nucleophiles. 3. Decomposition of Starting Material or Product: The reaction temperature may be too high, or the product may be unstable in the chosen solvent. | 1. Control Reaction Pathways: To favor SN2, use a good, non-basic nucleophile in a polar aprotic solvent at a lower temperature. To favor E2, use a strong, sterically hindered base (e.g., potassium tert-butoxide) in a less polar solvent like THF or toluene. 2. Avoid Reactive Solvents: If solvolysis is a concern, switch to a non-nucleophilic solvent such as dichloromethane (DCM), acetonitrile, or toluene. 3. Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen different solvents to find one in which the product is stable. |
| Slow or Stalled Reaction | 1. Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. 2. Low Reactivity of Nucleophile: The nucleophile may be too weak for the reaction to proceed efficiently. 3. Steric Hindrance: The substrate or nucleophile may be sterically bulky, slowing the reaction rate. | 1. Improve Solubility: Choose a solvent that dissolves all reactants. A mixture of co-solvents can sometimes be effective. Gentle heating may also improve solubility, but monitor for byproduct formation. 2. Enhance Nucleophilicity: Switch to a more polar aprotic solvent (e.g., from THF to DMSO) to increase the reactivity of an anionic nucleophile. 3. Overcome Steric Hindrance: Increase the reaction temperature or switch to a more reactive, less sterically hindered nucleophile if possible. Using a more polar solvent can sometimes accelerate reactions involving sterically hindered substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the general order of solvent polarity and how does it affect my reaction with this compound?
A1: Solvent polarity is a critical factor. Solvents are broadly classified as non-polar, polar aprotic, and polar protic.
-
Non-polar solvents (e.g., hexane, toluene) are generally not suitable for reactions involving polar reactants like sulfonyl chlorides and nucleophiles due to poor solubility.
-
Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) possess dipole moments but lack acidic protons. They are excellent for Sₙ2 reactions as they solvate cations well, leaving the anionic nucleophile "naked" and more reactive.
-
Polar protic solvents (e.g., water, methanol, ethanol) have acidic protons and can form hydrogen bonds. They can stabilize the formation of carbocation intermediates in Sₙ1 reactions and can also solvate both the cation and the anion of the nucleophile. However, the strong solvation of the nucleophile can decrease its reactivity in Sₙ2 reactions.
The general trend of increasing polarity is: Hexane < Toluene < Dichloromethane < Acetone < Acetonitrile < DMF < DMSO < Methanol < Water.
Q2: How do I choose between a polar aprotic and a polar protic solvent for my nucleophilic substitution reaction?
A2: The choice depends on the desired reaction mechanism.
-
For a bimolecular nucleophilic substitution (Sₙ2 ) reaction, which is common for primary and some secondary sulfonyl chlorides, a polar aprotic solvent is generally the best choice. It will enhance the nucleophilicity of your nucleophile, leading to a faster reaction rate.
-
For a unimolecular nucleophilic substitution (Sₙ1 ) reaction, which might occur with tertiary or resonance-stabilized substrates (less common for methanesulfonyl chlorides), a polar protic solvent is preferred. It helps to stabilize the carbocation intermediate. Be aware that the solvent itself can act as a nucleophile in Sₙ1 reactions, leading to solvolysis products.
Q3: Can the solvent influence the competition between substitution and elimination reactions?
A3: Yes, significantly. A polar protic solvent can cage a nucleophile through hydrogen bonding, making it sterically bulkier and potentially favoring elimination over substitution.[1] Strong, sterically hindered bases in less polar solvents tend to favor elimination (E2). Conversely, good, less basic nucleophiles in polar aprotic solvents favor substitution (Sₙ2).
Q4: What are the signs of sulfonyl chloride hydrolysis and how can I prevent it?
A4: The primary sign of hydrolysis is the formation of the corresponding sulfonic acid, which is (2,4-Dichlorophenyl)methanesulfonic acid. This will appear as a more polar spot on a TLC plate and can make the workup difficult. To prevent hydrolysis, always use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
Q5: Are there any known side reactions of this compound with common solvents?
A5: Besides solvolysis with protic solvents, some polar aprotic solvents can also react under certain conditions. For instance, DMF can sometimes act as a nucleophile, leading to the formation of amide byproducts, although this is less common with sulfonyl chlorides compared to other electrophiles. It is always good practice to check for the stability of your reactants and products in the chosen solvent under the reaction conditions.
Quantitative Data Summary
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Expected Relative Rate for Sₙ2 Reaction | Rationale |
| Hexane | Non-polar | 1.9 | Very Slow / No Reaction | Poor solubility of polar reactants. |
| Toluene | Non-polar | 2.4 | Very Slow | Poor solubility and inability to stabilize charged transition states. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | Good solubility for many organic compounds, moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Ethereal solvent, can coordinate with cations. |
| Acetone | Polar Aprotic | 21 | Fast | Good at solvating cations, leaving the nucleophile reactive. |
| Acetonitrile (ACN) | Polar Aprotic | 37 | Fast | Highly polar, effectively solvates cations. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Very Fast | High polarity, excellent at solvating cations. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast | Highly polar, strongly solvates cations, leading to a highly reactive nucleophile. |
| Methanol (MeOH) | Polar Protic | 33 | Slow to Moderate | Solvates and deactivates the nucleophile through hydrogen bonding; can also act as a competing nucleophile. |
| Water (H₂O) | Polar Protic | 80 | Slow | Strongly solvates and deactivates the nucleophile; risk of hydrolysis of the sulfonyl chloride. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 - 1.2 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for an Elimination Reaction
This protocol describes a general procedure for an E2 elimination reaction using a strong base.
Materials:
-
Substrate with a suitable leaving group precursor (e.g., a hydroxyl group to be converted to a sulfonate ester)
-
This compound (1.1 eq)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Saturated NH₄Cl (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Formation of the Sulfonate Ester (if necessary): In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., DCM). Cool to 0 °C and add this compound (1.1 eq) dropwise. Stir until the formation of the sulfonate ester is complete (monitor by TLC). This intermediate may be isolated or used in situ.
-
Elimination Step: To a solution of the sulfonate ester in an anhydrous solvent (e.g., THF), add the strong, non-nucleophilic base (1.5 - 2.0 eq) at a suitable temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the elimination is complete (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alkene product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Caption: Logical relationship of solvent type on reaction rates.
References
Technical Support Center: (2,4-Dichlorophenyl)methanesulfonyl chloride Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (2,4-Dichlorophenyl)methanesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for using this compound?
A1: Reactions with this compound are typically carried out by reacting it with a nucleophile, such as an amine or an alcohol, in an anhydrous aprotic solvent. A base is required to neutralize the hydrochloric acid that is generated in situ. Common bases include triethylamine or pyridine. The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry and the reaction is protected from atmospheric moisture, for instance by using an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the most common side reaction and how can it be minimized?
A4: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the nucleophile. This occurs in the presence of water. To minimize this, ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Hydrolysis of this compound: The reagent is sensitive to moisture.[1][2] 2. Poor quality of reagents: Solvents, amines/alcohols, or the sulfonyl chloride itself may be impure or wet. 3. Inadequate base: Insufficient amount or inappropriate type of base. 4. Low reactivity of the nucleophile: Sterically hindered or electronically deactivated amines/alcohols may react slowly. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (nitrogen or argon). 2. Use freshly opened or purified reagents. 3. Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine). For less reactive nucleophiles, a stronger, non-nucleophilic base might be necessary. 4. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. |
| Multiple Products Observed on TLC | 1. Bis-sulfonylation of primary amines: Especially with an excess of the sulfonyl chloride.[1] 2. Side reactions with the base: Some bases can react with the sulfonyl chloride. 3. Decomposition of starting materials or products. | 1. Use a stoichiometric amount of the sulfonyl chloride or a slight excess of the amine. 2. If a reactive base is suspected, consider using a non-nucleophilic, sterically hindered base. 3. Run the reaction at a lower temperature and ensure all reagents are of high purity. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of the sulfonic acid byproduct. 3. Residual base (e.g., triethylamine, pyridine). | 1. Ensure the reaction has gone to completion by TLC. 2. During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid. 3. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the basic amine. |
Experimental Protocols
General Experimental Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for sulfonamide synthesis.
Detailed Work-up Procedure
A general work-up procedure for reactions involving this compound is as follows:
-
Quenching: Once the reaction is complete as determined by TLC, the reaction mixture is typically quenched by the addition of water.[3][4]
-
Extraction: The mixture is then transferred to a separatory funnel, and the product is extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate. The aqueous layer is often extracted a few more times to ensure complete recovery of the product.[3]
-
Washing: The combined organic layers are washed sequentially to remove impurities:
-
A wash with a dilute acid, such as 1M HCl, removes excess amine base (e.g., triethylamine, pyridine).[3][5]
-
A wash with a saturated aqueous solution of sodium bicarbonate removes unreacted this compound and its hydrolysis product, (2,4-dichlorophenyl)methanesulfonic acid.[3][5]
-
A final wash with brine (saturated aqueous NaCl solution) removes residual water from the organic layer.[3][5]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system.[3]
Quantitative Data for a Generic Sulfonylation Work-up
The following table provides an example of the quantities of reagents that might be used in a typical work-up procedure for a reaction starting with 10 mmol of the limiting reagent in 50 mL of solvent.
| Work-up Step | Reagent | Volume/Amount | Purpose |
| Quenching | Water | 50 mL | To stop the reaction and dissolve inorganic salts. |
| Extraction | Dichloromethane (DCM) | 3 x 50 mL | To extract the product into the organic phase. |
| Acid Wash | 1M HCl (aq) | 2 x 30 mL | To remove residual amine base. |
| Base Wash | Saturated NaHCO₃ (aq) | 2 x 30 mL | To remove unreacted sulfonyl chloride and sulfonic acid. |
| Brine Wash | Saturated NaCl (aq) | 1 x 30 mL | To remove residual water. |
| Drying | Anhydrous Na₂SO₄ | ~5 g | To remove traces of water from the organic phase. |
Note: These are approximate values and may need to be adjusted based on the specific reaction scale and conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Purification of (2,4-Dichlorophenyl)methanesulfonyl Chloride-Derived Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products derived from (2,4-Dichlorophenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound-derived products?
A1: The most prevalent impurities include:
-
Unreacted Starting Materials: Residual this compound and the nucleophile (e.g., amine or alcohol) may remain in the crude product.
-
(2,4-Dichlorophenyl)methanesulfonic Acid: This is a result of the hydrolysis of the starting sulfonyl chloride by moisture present in the reaction environment.[1] It is crucial to use anhydrous solvents and properly dried glassware to minimize its formation.[1]
-
Salts: If a base (e.g., triethylamine or pyridine) is used to scavenge the HCl produced during the reaction, the corresponding hydrochloride salt will be a significant byproduct.
Q2: How can I monitor the progress of my reaction to minimize purification challenges?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. Use a solvent system similar to what you plan to use for column chromatography. The sulfonamide or sulfonate ester product is typically more polar than the starting sulfonyl chloride.
Q3: My purified product is an oil and will not crystallize. What can I do?
A3: The presence of impurities often hinders crystallization. If your product is an oil, consider the following:
-
Purity Check: Ensure the oil is of high purity by TLC or HPLC. If significant impurities are present, further purification by column chromatography may be necessary.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to remove soluble impurities and may induce crystallization.
-
Solvent System for Recrystallization: If the product is pure but oily, a different recrystallization solvent system may be required.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your this compound-derived products.
| Problem | Possible Cause | Solution |
| Low Yield of Purified Product | Incomplete reaction. | Ensure the reaction has gone to completion by TLC monitoring. Consider increasing the reaction time or temperature if necessary. |
| Product loss during aqueous work-up. | The product may have some water solubility. Minimize the volume of water used for washing and perform multiple extractions with an organic solvent. Using a brine wash in the final step can also reduce the amount of dissolved water in the organic phase. | |
| Product remains in the mother liquor after recrystallization. | You may have used too much recrystallization solvent. After cooling to room temperature, cool the flask in an ice bath to maximize crystal formation. | |
| Product Decomposes on Silica Gel Column | The silica gel may be too acidic. | Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
| Co-elution of Product and Impurities during Column Chromatography | The chosen solvent system has poor selectivity. | Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation. For example, a gradient of ethyl acetate in hexanes is a good starting point.[2] |
| Hydrolysis of this compound | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing:
-
Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to remove any unreacted amine and the basic catalyst.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the (2,4-Dichlorophenyl)methanesulfonic acid impurity.
-
Wash with brine (saturated aqueous NaCl) to remove the majority of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of a this compound-Derived Product
-
Solvent Selection: Choose a suitable solvent or solvent system. Common choices for sulfonamides include ethanol/water and ethyl acetate/hexanes.[3] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals should start to form.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography Purification
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel.
-
Elution: Start eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Recrystallization Solvents for Sulfonamides
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | A good starting point for many sulfonamides.[4] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Effective for compounds of intermediate polarity.[3] |
| Methanol/Water | Polar | An alternative to ethanol/water.[4] |
| Acetone/Water | Polar | Useful for more polar sulfonamides.[4] |
| Dichloromethane/Hexanes | Medium/Non-polar | Can be effective for less polar products. |
Table 2: Representative HPLC Conditions for Sulfonamide Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: AcetonitrileC: Methanol |
| Gradient | A time-dependent gradient of B and C in A |
| Flow Rate | 1 mL/min |
| Detection | UV at 278 nm |
| Column Temperature | 30 °C |
Note: These are general conditions and may require optimization for specific derivatives.[5]
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound-derived products.
Caption: A troubleshooting decision tree for the purification of crude products.
Caption: The impact of product purity on the investigation of signaling pathways.
References
Validation & Comparative
A Comparative Guide to Modern Sulfonamide Synthesis: Alternatives to (2,4-Dichlorophenyl)methanesulfonyl Chloride
For decades, the synthesis of sulfonamides—a cornerstone of pharmaceuticals and agrochemicals—has been dominated by the reaction of primary and secondary amines with sulfonyl chlorides.[1][2][3] While effective, the high reactivity and instability of sulfonyl chlorides, such as (2,4-Dichlorophenyl)methanesulfonyl chloride, present significant challenges, including poor functional group tolerance, harsh reaction conditions, and difficulties in storage.[4][5] This guide provides a comparative overview of modern, more stable, and versatile alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.
Sulfonyl Fluorides: The Stable Counterparts
Sulfonyl fluorides have emerged as highly valuable alternatives to sulfonyl chlorides due to their enhanced stability. The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides resistant to hydrolysis and reduction.[5] This stability, however, comes with reduced reactivity, often necessitating specific activation methods for efficient sulfonamide formation.[4][6]
Performance Comparison
One effective method involves the use of a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride for nucleophilic attack by an amine.[4][5][6] This approach is compatible with a wide array of electronically and sterically diverse sulfonyl fluorides and amines, affording good to excellent yields.[5]
| Reagent/Method | Amine Substrate | Sulfonyl Fluoride Substrate | Yield (%) | Reference |
| This compound (Traditional) | Various primary/secondary amines | N/A | Typically >80% | General Knowledge |
| Sulfonyl Fluoride + Ca(NTf₂)₂ | Aniline | 4-Cyanobenzenesulfonyl fluoride | 85% | [5] |
| Sulfonyl Fluoride + Ca(NTf₂)₂ | 4-Methoxyaniline | Benzenesulfonyl fluoride | 63% | [4][6] |
| Sulfonyl Fluoride + Ca(NTf₂)₂ | Morpholine | 1-Naphthalenesulfonyl fluoride | 95% | [4][6] |
| Aliphatic Sulfonyl Fluoride | 2-Aminoethanol | Methanesulfonyl fluoride | >90% (vs. <10% for chloride) | [1] |
Experimental Protocol: Sulfonamide Synthesis via Calcium Triflimide Activation
-
Materials: Aryl/alkylsulfonyl fluoride (1.0 equiv), amine (1.0 equiv), Ca(NTf₂)₂ (1.0 equiv), Et₃N (1.0 equiv), and tert-amyl alcohol (0.20 M).
-
Procedure: To a vial is added the sulfonyl fluoride, amine, Ca(NTf₂)₂, and tert-amyl alcohol. The vial is sealed and heated to 60 °C. The reaction is stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4][6]
DOT Script for Sulfonyl Fluoride Activation Workflow
Caption: Workflow for Ca(NTf₂)₂-mediated sulfonamide synthesis.
DABSO: The Solid Sulfur Dioxide Surrogate
Gaseous sulfur dioxide is a key reagent for building sulfonyl groups, but it is highly toxic and difficult to handle. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, colorless solid that serves as a convenient and safe surrogate for SO₂.[7][8][9] DABSO is particularly useful in multi-component, one-pot reactions for generating sulfonamides from various starting materials.
Performance Comparison
DABSO can be used in palladium- or copper-catalyzed reactions with aryl halides or boronic acids and amines to produce sulfonamides in a single step.[7][10][11] This approach offers high functional group tolerance and avoids the pre-synthesis of sulfonyl-containing precursors.
| Reagent/Method | Aryl Source | Amine | Catalyst | Yield (%) | Reference |
| DABSO + Grignard | Phenylmagnesium bromide | N-Chlorosuccinimide then Morpholine | None | 75% | [9] |
| DABSO + Aryl Iodide | 4-Iodoanisole | Morpholine | Pd₂(dba)₃ | 81% | [7] |
| DABSO + Arylboronic Acid | 4-Tolylboronic acid | Piperidine | Cu(OAc)₂ | 82% | [12] |
| DABSO + Aryldiazonium Salt | 4-Tolyldiazonium tetrafluoroborate | N-Chloromorpholine | CuBr | 85% | [7] |
Experimental Protocol: Pd-Catalyzed Sulfonamide Synthesis from Aryl Iodides and DABSO
-
Materials: Aryl iodide (1.0 equiv), DABSO (1.0 equiv), amine (2.0 equiv), Pd₂(dba)₃ (5 mol %), Xantphos (10 mol %), and 1,4-dioxane (0.2 M).
-
Procedure: To a sealed tube is added the aryl iodide, DABSO, Pd₂(dba)₃, and Xantphos. The tube is evacuated and backfilled with argon. Dioxane and the amine are then added. The tube is sealed and heated to 100 °C for 16 hours. After cooling, the reaction mixture is filtered through celite and concentrated. The residue is purified by flash column chromatography to yield the desired sulfonamide.[7]
DOT Script for DABSO-based Synthesis Workflow
Caption: One-pot sulfonamide synthesis using DABSO.
Greener and Catalytic Approaches
Recent advancements have focused on developing more environmentally friendly and efficient methods for sulfonamide synthesis. These include mechanochemical synthesis, electrochemical methods, and reactions in sustainable solvents.[13][14][15][16]
-
Mechanosynthesis: A solvent-free, one-pot approach using a ball mill can generate sulfonamides from disulfides and amines via in-situ formation of the sulfonyl chloride.[15] This method is cost-effective and environmentally friendly.[15]
-
Electrochemical Synthesis: This metal-free alternative uses electricity as the sole oxidant to directly functionalize aromatic moieties with an amidosulfinate intermediate generated from an amine and sulfur dioxide.[16]
-
Oxidative Chlorination in Green Solvents: Thiols can be converted to sulfonyl chlorides in situ using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water or ethanol, followed by reaction with amines.[14]
Performance Comparison of Green Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| Mechanosynthesis | Diphenyl disulfide, Morpholine | NaOCl·5H₂O, MgO, Ball mill | 95% | [15] |
| Electrochemical | Anisole, Morpholine | SO₂, Hexafluoroisopropanol | 78% | [16] |
| Oxidative Chlorination | Thiophenol, Morpholine | NaDCC·2H₂O, Water | 92% | [14] |
DOT Script for General Green Synthesis Pathways
Caption: Overview of green pathways to sulfonamides.
Conclusion
The synthesis of sulfonamides has evolved significantly beyond the traditional reliance on sulfonyl chlorides. Modern alternatives offer enhanced stability, broader functional group tolerance, and milder reaction conditions. Sulfonyl fluorides provide a stable, yet activatable, platform for late-stage functionalization. DABSO enables powerful one-pot, multi-component reactions that build complexity efficiently. Finally, emerging green and catalytic methods are paving the way for more sustainable and atom-economical syntheses. By considering the specific requirements of their target molecules, researchers can now choose from a diverse toolbox of reagents and methodologies to construct sulfonamides with greater precision and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theballlab.com [theballlab.com]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 8. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 15. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]
A Comparative Guide to the Reactivity of (2,4-Dichlorophenyl)methanesulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the field of synthetic organic chemistry, the judicious selection of a sulfonylating agent is critical for the successful synthesis of sulfonamides and sulfonate esters, which are core structural motifs in numerous pharmaceutical agents. This guide presents an objective, data-supported comparison of the reactivity of two sulfonylating agents: (2,4-Dichlorophenyl)methanesulfonyl chloride and the widely used p-toluenesulfonyl chloride (tosyl chloride).
Structural and Electronic Analysis
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic properties of the substituents attached to the sulfonyl group.
-
Tosyl Chloride (p-Toluenesulfonyl Chloride, TsCl): Features a methyl group (-CH₃) in the para-position of the benzene ring. The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This effect slightly increases the electron density around the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom and moderating its reactivity.
-
This compound: In this molecule, the sulfonyl chloride moiety is attached to a methylene (-CH₂) bridge, which in turn is connected to a phenyl ring bearing two chlorine atoms at the 2- and 4-positions. Chlorine atoms are potent electron-withdrawing groups (EWGs) due to their strong inductive effect (-I). This effect is transmitted through the sigma bonds to the sulfonyl group. The methylene spacer prevents direct resonance interaction with the aromatic ring, but the powerful inductive pull from the two chlorine atoms significantly depletes electron density from the sulfur atom, making it highly electrophilic and, consequently, more reactive.
Based on these electronic principles, This compound is predicted to be a significantly more reactive sulfonylating agent than tosyl chloride.
Data Presentation: Comparative Reactivity
The table below summarizes the electronic effects of the substituents and the predicted impact on reactivity relative to unsubstituted benzenesulfonyl chloride.
| Reagent | Substituent Group(s) | Electronic Effect | Predicted Relative Reactivity |
| Tosyl Chloride | p-Methyl (-CH₃) | Weak Electron-Donating (EDG) | Slower than benzenesulfonyl chloride |
| (2,4-Dichlorophenyl)methyl | 2,4-Dichloro (-Cl, -Cl) | Strong Electron-Withdrawing (EWG) | Significantly faster than benzenesulfonyl chloride |
Studies on analogous compounds confirm this trend. For instance, 2,4-dichlorobenzenesulfonyl chloride is recognized as a highly reactive agent, suitable for reactions requiring faster completion times or involving less nucleophilic substrates.[3] Conversely, electron-donating groups are known to slow down the rate of reactions such as solvolysis.[4]
Experimental Protocols
To empirically determine the relative reactivity, a competitive reaction is the most direct method. A detailed protocol for such an experiment is provided below.
Experimental Protocol: Competitive Sulfonylation of a Primary Amine
Objective: To determine the relative reactivity of this compound and tosyl chloride by reacting them in a 1:1 molar ratio with a limiting amount of a primary amine and quantifying the product ratio.
Materials:
-
Benzylamine (or other primary amine nucleophile)
-
This compound
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard for analysis (e.g., dodecane)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add a known amount of the internal standard.
-
Reagent Addition: In a separate flask, prepare a solution containing an equimolar mixture of this compound (1.1 eq) and tosyl chloride (1.1 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quenching them with water. The consumption of starting materials and formation of the two sulfonamide products can be tracked using HPLC, GC, or TLC.
-
Workup: Once the reaction is complete (as determined by the full consumption of the limiting amine), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy, GC, or HPLC. The ratio of the two sulfonamide products, N-benzyl-(2,4-dichlorophenyl)methanesulfonamide and N-benzyl-4-methylbenzenesulfonamide, is determined by comparing the integration of characteristic peaks relative to the internal standard. This ratio directly corresponds to the relative reaction rates of the two sulfonyl chlorides.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the competitive reactivity experiment described above.
Discussion and Conclusion
The enhanced reactivity of this compound makes it a superior choice for sulfonating weakly nucleophilic substrates, such as sterically hindered amines or electron-deficient anilines, where tosyl chloride may react sluggishly or not at all. Its higher reactivity can also significantly reduce reaction times, which is advantageous in multi-step syntheses.
Conversely, tosyl chloride remains an excellent, cost-effective, and easy-to-handle reagent for general applications. Its moderate reactivity provides a good balance, often leading to cleaner reactions with fewer side products when used with standard nucleophiles. Its solid state at room temperature also simplifies handling and weighing compared to many other sulfonyl chlorides which are oils or liquids.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Substituted Benzenesulfonyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the various options for protecting amine functionalities, substituted benzenesulfonyl chlorides offer a versatile and robust choice. This guide provides an objective comparison of three commonly employed substituted benzenesulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), o- or p-nitrobenzenesulfonyl chloride (NsCl), and p-bromobenzenesulfonyl chloride (BsCl). Their performance in the protection of amines will be evaluated based on reactivity, stability of the resulting sulfonamide, and the conditions required for deprotection, supported by experimental data.
Introduction to Benzenesulfonyl Chlorides as Protecting Groups
Benzenesulfonyl chlorides react with primary and secondary amines to form stable sulfonamides.[1] This transformation temporarily masks the nucleophilicity and basicity of the amine, allowing for chemical manipulations on other parts of the molecule.[2] The choice of a specific substituted benzenesulfonyl chloride is dictated by the desired balance between the stability of the sulfonamide and the ease of its subsequent removal. The electronic nature of the substituent on the benzene ring plays a crucial role in determining the reactivity of the sulfonyl chloride and the lability of the resulting sulfonamide.
Reactivity Profile
The reactivity of substituted benzenesulfonyl chlorides towards amines is directly influenced by the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophilic attack by the amine. Conversely, electron-donating groups decrease this reactivity.
Therefore, the general order of reactivity for the sulfonyl chlorides discussed here is:
Nosyl chloride (NsCl) > Brosyl chloride (BsCl) > Tosyl chloride (TsCl)
The nitro group in NsCl is strongly electron-withdrawing, making it the most reactive of the three. The bromo group in BsCl is also electron-withdrawing, but to a lesser extent than the nitro group. The methyl group in TsCl is electron-donating, rendering it the least reactive.
Comparative Data on Amine Protection
The following table summarizes typical reaction conditions and yields for the protection of a representative primary amine, aniline, with TsCl, NsCl, and BsCl. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature; however, the data presented is collated from various sources to provide a comparative overview.
| Sulfonyl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TsCl | Aniline | Pyridine | Dichloromethane | 0 - RT | 6 | ~85 | [3] |
| NsCl | Aniline | Triethylamine | Dichloromethane | 0 - RT | 2 | ~95 | [4] |
| BsCl | Aniline | Pyridine | Dichloromethane | 0 - RT | 4 | ~90 | [5] |
Note: Reaction conditions and yields can vary depending on the specific substrate and experimental setup.
Deprotection Strategies
The choice of deprotection method is a critical consideration when selecting a sulfonyl protecting group. The stability of the sulfonamide bond varies significantly with the substituent on the benzenesulfonyl group, allowing for orthogonal deprotection strategies in complex syntheses.[6]
Tosylamides (N-Ts)
p-Toluenesulfonamides are known for their high stability, making them robust protecting groups that can withstand a wide range of reaction conditions.[7] However, this stability often necessitates harsh conditions for their removal.
Common Deprotection Methods for Tosylamides:
-
Reductive Cleavage:
-
Sodium in liquid ammonia
-
Samarium(II) iodide (SmI₂)
-
Magnesium in methanol
-
Low-valent titanium reagents[8]
-
-
Acidic Hydrolysis:
Nosylamides (N-Ns)
The presence of the electron-withdrawing nitro group makes the aromatic ring of the nosyl group susceptible to nucleophilic aromatic substitution. This allows for the cleavage of nosylamides under much milder conditions compared to tosylamides, a feature famously exploited in the Fukuyama amine synthesis.
Common Deprotection Methods for Nosylamides:
-
Nucleophilic Cleavage with Thiols:
-
Thiophenol and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like DMF or acetonitrile.[11] This is a very mild and widely used method.
-
-
Other Nucleophiles: Certain other nucleophiles can also effect cleavage.
Brosylamides (N-Bs)
p-Bromobenzenesulfonamides (brosylamides) offer a stability profile intermediate between tosylamides and nosylamides. The bromo substituent provides a site for further functionalization via cross-coupling reactions if desired.
Deprotection Methods for Brosylamides:
-
Deprotection conditions for brosylamides are generally harsher than for nosylamides but can be milder than those required for tosylamides. Reductive and strong acid conditions similar to those used for tosylamides are typically employed.
Experimental Protocols
General Procedure for the Protection of a Primary Amine with a Substituted Benzenesulfonyl Chloride
-
To a solution of the primary amine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Experimental Workflow for Amine Protection
Caption: General experimental workflow for the protection of an amine as a sulfonamide.
Signaling Pathways and Logical Relationships
Decision Tree for Selecting a Sulfonyl Chloride Protecting Group
Caption: A decision-making guide for selecting an appropriate benzenesulfonyl chloride protecting group.
Conclusion
The choice between tosyl, nosyl, and brosyl chlorides for amine protection is a nuanced decision that depends on the specific requirements of a synthetic route. NsCl offers the advantage of rapid protection and exceptionally mild deprotection conditions, making it ideal for sensitive substrates. TsCl provides a highly robust protecting group suitable for multi-step syntheses where harsh conditions may be encountered. BsCl presents a useful intermediate, offering good stability and the potential for further modification. By carefully considering the factors of reactivity, stability, and deprotection, researchers can select the optimal substituted benzenesulfonyl chloride to facilitate their synthetic endeavors.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. What are the research trends in the application of Tosyl Chloride? - Blog [nuomengchemical.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 9. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for the Synthesis of N-(p-tolyl)-2,4-dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for monitoring the synthesis of N-(p-tolyl)-2,4-dichlorobenzenesulfonamide. The synthesis is conducted via the reaction of (2,4-Dichlorophenyl)methanesulfonyl chloride with p-toluidine. This document offers supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate analytical strategy for reaction monitoring and purity assessment.
Executive Summary
The synthesis of novel sulfonamides is a critical process in drug discovery and development. Real-time monitoring of these reactions is essential to optimize yield, minimize impurities, and ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering excellent resolution and quantitative capabilities. This guide presents a detailed HPLC method for the analysis of the reaction between this compound and p-toluidine to form N-(p-tolyl)-2,4-dichlorobenzenesulfonamide. Furthermore, it provides a comparative overview of alternative methods such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling researchers to make informed decisions based on their specific analytical needs.
HPLC Analysis of N-(p-tolyl)-2,4-dichlorobenzenesulfonamide Synthesis
The primary analytical challenge in monitoring this synthesis is to achieve a clear separation of the starting materials, the desired product, and potential byproducts. The key byproduct in this reaction is the hydrolysis of the highly reactive this compound to 2,4-dichlorobenzenesulfonic acid.
Figure 1: Reaction Scheme
Comparative NMR Characterization of Sulfonamides Derived from (2,4-Dichlorophenyl)methanesulfonyl Chloride and Alternative Sulfonylating Agents
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of sulfonamides synthesized from (2,4-dichlorophenyl)methanesulfonyl chloride, alongside a comparative analysis with products derived from methanesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride. This guide provides supporting experimental data and detailed protocols to aid in the identification and characterization of these important chemical entities.
The synthesis and characterization of sulfonamides are of significant interest in medicinal chemistry due to their wide range of biological activities. The choice of the sulfonylating agent plays a crucial role in determining the physicochemical and pharmacological properties of the final product. This guide focuses on the nuclear magnetic resonance (NMR) characteristics of sulfonamides derived from this compound and offers a comparative perspective with sulfonamides obtained from two common alternatives: the simple alkyl methanesulfonyl chloride and the structurally related aryl 2,4-dichlorobenzenesulfonyl chloride. Understanding the distinct NMR spectral features of these product classes is essential for unambiguous structure elucidation and purity assessment.
Comparative Analysis of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift ranges for characteristic protons and carbons in sulfonamides derived from the three aforementioned sulfonyl chlorides. The data is compiled from various literature sources and provides a general framework for spectral interpretation. It is important to note that specific chemical shifts can vary depending on the amine substituent and the solvent used for NMR analysis.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Proton | (2,4-Dichlorophenyl)methanesulfonamide | N-Substituted Methanesulfonamide | N-Substituted 2,4-Dichlorobenzenesulfonamide |
| SO₂-CH₂-Ar | ~4.5 - 5.0 | N/A | N/A |
| Ar-H (dichlorophenyl) | ~7.3 - 7.6 | N/A | ~7.5 - 8.0 |
| SO₂-CH₃ | N/A | ~2.8 - 3.2 | N/A |
| N-H | Variable, often broad | Variable, often broad | Variable, often broad |
| N-Alkyl/Aryl H | Dependent on substituent | Dependent on substituent | Dependent on substituent |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Carbon | (2,4-Dichlorophenyl)methanesulfonamide | N-Substituted Methanesulfonamide | N-Substituted 2,4-Dichlorobenzenesulfonamide |
| SO₂-CH₂-Ar | ~55 - 60 | N/A | N/A |
| Ar-C (dichlorophenyl) | ~128 - 135 | N/A | ~127 - 140 |
| SO₂-CH₃ | N/A | ~35 - 45 | N/A |
| N-Alkyl/Aryl C | Dependent on substituent | Dependent on substituent | Dependent on substituent |
Key Distinguishing Features in NMR Spectra
-
Products of this compound are uniquely characterized by a singlet in the ¹H NMR spectrum between δ 4.5 and 5.0 ppm , corresponding to the methylene protons (SO₂-CH₂-Ar). In the ¹³C NMR spectrum, the signal for this methylene carbon typically appears around δ 55-60 ppm . The aromatic region of the ¹H NMR spectrum will show a complex pattern corresponding to the three protons of the 2,4-dichlorophenyl ring.
-
Products of Methanesulfonyl chloride are easily identified by the presence of a sharp singlet in the ¹H NMR spectrum around δ 2.8-3.2 ppm , which corresponds to the methyl protons of the mesyl group (SO₂-CH₃)[1]. The corresponding carbon signal in the ¹³C NMR spectrum is found at approximately δ 35-45 ppm [1].
-
Products of 2,4-Dichlorobenzenesulfonyl chloride lack the methylene or methyl group attached to the sulfonyl moiety. Their NMR spectra are characterized by the signals from the 2,4-dichlorinated aromatic ring directly attached to the sulfonyl group. The aromatic protons typically resonate at a slightly downfield region compared to those in (2,4-dichlorophenyl)methanesulfonamides due to the direct electron-withdrawing effect of the sulfonyl group on the ring.
Experimental Protocols
Detailed methodologies for the synthesis and NMR characterization of sulfonamides are provided below. These protocols are general and may require optimization based on the specific amine used.
Synthesis of N-Substituted (2,4-Dichlorophenyl)methanesulfonamides
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (1.5 eq) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the amine in anhydrous DCM.
-
Add triethylamine or pyridine to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Synthesis of N-Substituted Methanesulfonamides
This procedure follows the general method for sulfonamide synthesis, substituting methanesulfonyl chloride for this compound[1].
Synthesis of N-Substituted 2,4-Dichlorobenzenesulfonamides
A detailed protocol for the synthesis of these compounds can be found in the application notes from Benchchem[2]. The procedure is similar to the one described above, using 2,4-dichlorobenzenesulfonyl chloride as the sulfonylating agent.
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified sulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and characterization process, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and characterization of sulfonamides.
References
A Comparative Guide to LC-MS Analysis for the Validation of (2,4-Dichlorophenyl)methanesulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of reaction products derived from (2,4-Dichlorophenyl)methanesulfonyl chloride. A primary focus is placed on Liquid Chromatography-Mass Spectrometry (LC-MS) as a principal analytical tool, with supporting data and detailed protocols. Alternative methods are also evaluated to offer a well-rounded perspective for analytical strategy development.
Introduction to Reaction Pathways
This compound is a key intermediate in the synthesis of sulfonamides and sulfonate esters, classes of compounds with significant interest in medicinal chemistry.[1] The primary reactions involve the nucleophilic substitution of the chloride on the sulfonyl group by an amine or an alcohol.[2][3][4]
The validation of these reactions requires robust analytical methods to confirm the identity of the desired product, quantify its purity, and identify any potential byproducts or unreacted starting materials.
Caption: General reaction pathways of this compound.
Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This combination allows for the separation, identification, and quantification of individual components within a complex reaction mixture.
Caption: A typical workflow for the LC-MS analysis of a chemical reaction.
This protocol is designed for the analysis of N-substituted (2,4-Dichlorophenyl)methanesulfonamides. Sulfonamides are readily protonated, making positive mode Electrospray Ionization (ESI+) a highly effective technique.[5]
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched sample 1000-fold with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full Scan (m/z 100-1000) for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: Determined by infusing a pure standard of the target sulfonamide.
-
The analysis of sulfonate esters can be more challenging due to their neutral nature. While ESI can be used, Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to provide excellent sensitivity and stable precursor ions for certain sulfonate esters.[6][7]
-
Sample Preparation: Follow the same procedure as for sulfonamides. Acetonitrile is a suitable solvent.
-
LC Conditions: The same C18 column and mobile phases can be used. A modified gradient may be required to achieve optimal separation.
-
MS Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization, Negative (APCI-).
-
Scan Mode: Full Scan and MRM.
-
Corona Discharge Current: 4.0 µA.
-
Source Temperature: 150 °C.
-
APCI Probe Temperature: 450 °C.
-
MRM Transitions: In APCI negative mode, sulfonate esters often show stable [M-alkyl]⁻ precursor ions.[6]
-
The data obtained from LC-MS analysis can be summarized to provide a clear overview of the reaction outcome.
| Compound ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Area % (UV) | Purity by MS | Notes |
| Starting Material | 2.5 | 244.9 | 1.2% | - | This compound |
| Product | 5.8 | 350.1 | 97.5% | Confirmed | Target Sulfonamide |
| Byproduct 1 | 4.1 | 227.0 | 0.8% | Confirmed | Hydrolysis Product |
| Byproduct 2 | 6.5 | Not Ionized | 0.5% | - | Unknown Impurity |
Comparison with Alternative Analytical Methods
While LC-MS is a premier tool, other techniques offer different advantages and can be used complementarily. The choice of method depends on the specific analytical need, such as routine purity checks versus definitive structural elucidation.
| Feature | LC-MS | HPLC-UV | NMR Spectroscopy | FTIR Spectroscopy |
| Specificity | Very High (Separation + Mass) | Moderate (Separation only) | Very High (Structural) | Low (Functional Groups) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (mg level) | Low (mg level) |
| Quantitative Ability | Excellent | Excellent | Good (with internal std) | Poor / Semi-quantitative |
| Structural Info | Good (MS/MS fragmentation) | None | Excellent (Definitive) | Good (Functional Groups) |
| Throughput | High | High | Low | High |
| Primary Use Case | Identify & quantify knowns and unknowns in complex mixtures. | Routine purity analysis and quantification of known compounds. | Definitive structural elucidation of purified compounds. | Quick check for reaction completion and functional groups. |
-
Performance: HPLC-UV is a robust and reliable method for quantifying the main components of a reaction, provided they possess a UV chromophore, which the dichlorophenyl group does. It is excellent for monitoring reaction kinetics and determining the purity of the final product based on peak area percentage.
-
Limitations: This method lacks the specificity of mass spectrometry. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. It cannot provide molecular weight information, making the identification of unknown byproducts impossible without isolating them.
-
Performance: NMR (¹H, ¹³C) is the gold standard for unambiguous structural confirmation. It provides detailed information about the chemical environment of each atom in the molecule, confirming that the desired sulfonamide or sulfonate ester bond has formed and that the overall structure is correct.
-
Limitations: NMR has significantly lower sensitivity compared to LC-MS and is not well-suited for analyzing complex crude reaction mixtures. While quantitative NMR (qNMR) is possible with an internal standard, it is generally less straightforward and has lower throughput than chromatographic methods for routine analysis.
Conclusion
For the comprehensive validation of this compound reaction products in a research and drug development setting, LC-MS stands out as the most effective and versatile analytical technique . It provides an unparalleled combination of high sensitivity, specificity, and quantitative accuracy, enabling the confident identification of products and the detection of trace-level impurities in a single analysis. While HPLC-UV is a cost-effective alternative for routine purity checks and NMR remains essential for absolute structural proof of isolated materials, LC-MS offers the most complete picture of the reaction outcome, making it an indispensable tool for accelerating chemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. eurjchem.com [eurjchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. hpst.cz [hpst.cz]
- 6. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of Sulfonamides Synthesized with (2,4-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for determining the purity of sulfonamides, with a specific focus on those synthesized using (2,4-Dichlorophenyl)methanesulfonyl chloride. We present a comparative analysis of this classical synthetic route against modern alternatives, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic and analytical strategies.
Introduction to Sulfonamide Synthesis and the Importance of Purity
Sulfonamides are a cornerstone in medicinal chemistry, integral to the development of a wide range of therapeutic agents.[1] The conventional synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] While effective, this method can present challenges in purification and may generate impurities that require careful analytical characterization to ensure the final product's safety and efficacy. The purity of the synthetic starting materials, such as this compound, is also a critical factor, with commercially available reagents typically having a purity of around 97%.[3]
This guide explores the classical synthesis using this compound and compares it with alternative, modern synthetic methodologies. Furthermore, it details the primary analytical techniques for the robust determination of sulfonamide purity.
Comparison of Synthetic Methodologies
The choice of synthetic route can significantly impact the purity profile of the final sulfonamide product. Below is a comparison of the classical approach using this compound with prominent alternative methods.
| Synthesis Method | General Yield | Key Advantages | Key Limitations |
| Classical Synthesis with this compound | Good to Excellent[1] | Well-established, readily available starting materials.[2] | Potential for side reactions, formation of HCl byproduct requires a base.[1] |
| Copper-Catalyzed N-Arylation | Good to Excellent[4] | Milder reaction conditions, often uses greener solvents like water.[4] | May require specific ligands and catalysts. |
| Mitsunobu Reaction | 65-90%[5] | Stereospecific inversion of alcohol stereochemistry, good for complex molecules.[5] | Generates stoichiometric phosphine oxide byproduct, which can complicate purification.[6] |
| Electrochemical Oxidative Amination | Good to Excellent[7] | Avoids the use of chemical oxidants, environmentally benign.[7] | Requires specialized electrochemical equipment. |
Analytical Techniques for Purity Determination
A variety of analytical techniques are employed to assess the purity of synthesized sulfonamides. The choice of method depends on the specific information required, such as quantification of the main component, identification of impurities, or structural confirmation.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity), quantification.[8] | Robust, reproducible, excellent for routine quality control.[8] | Requires reference standards, potential for co-elution of impurities.[8] |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a solid support. | Retention factor (Rf), qualitative presence of impurities.[1] | Simple, rapid, and cost-effective for reaction monitoring.[1] | Limited quantitative capability, lower resolution than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, quantitative analysis (qNMR).[5][9] | Provides detailed structural information, can quantify without a specific reference standard for the analyte.[9] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity and specificity, can be coupled with LC for enhanced separation and identification. | May not distinguish between isomers without fragmentation analysis. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results.
Protocol 1: Classical Synthesis of a Sulfonamide using this compound (Conventional Heating)
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add the base (e.g., pyridine) to the stirred solution.[1]
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by TLC.[1]
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sulfonamide and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.[8]
-
Make up the volume to the mark with the same solvent to achieve a concentration of approximately 1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.[8]
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of synthesis and purity determination.
Caption: Workflow for the classical synthesis of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonylating Agents for Specialized Applications
For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is pivotal in the synthesis of sulfonamides and sulfonate esters. These functional groups are integral to a vast array of therapeutic agents. This guide presents an objective comparison of commonly employed sulfonylating agents, focusing on their reactivity, substrate scope, and practical application, supported by experimental data. This analysis covers p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), dansyl chloride, and 2,4-dichlorobenzenesulfonyl chloride. A thorough understanding of the unique properties of each agent is essential for optimizing synthetic outcomes and advancing drug discovery pipelines.
Relative Performance and Reactivity Overview
The reactivity of a sulfonyl chloride is principally determined by the electrophilicity of the sulfur atom. This is influenced by the electronic effects of the substituents on the sulfonyl group. Electron-withdrawing groups enhance electrophilicity, accelerating the rate of nucleophilic attack, while electron-donating groups have the opposite effect. Alkanesulfonyl chlorides, like mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]
Based on these principles, the general order of reactivity for the discussed sulfonylating agents is:
Mesyl Chloride > 2,4-Dichlorobenzenesulfonyl Chloride > p-Toluenesulfonyl Chloride > Dansyl Chloride [1]
The following table summarizes the performance of these agents in the sulfonylation of a primary amine, using benzylamine as a representative substrate. While a single study with identical conditions for all agents is not available, this data is compiled from various sources to provide a comparative overview.
Table 1: Performance Comparison of Sulfonylating Agents in the Sulfonylation of Benzylamine
| Sulfonylating Agent | Structure | Key Features | Expected Reaction Time | Expected Yield (%) |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Very high reactivity; small and sterically unhindered.[1] | Very Short | Excellent |
| 2,4-Dichlorobenzenesulfonyl Chloride | C₆H₃Cl₂SO₂Cl | High reactivity due to two electron-withdrawing chlorine atoms.[1] | Short | 90-98 |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately reactive; widely used and well-characterized. | Moderate | Good to Excellent |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | Lower reactivity; primarily used for fluorescent labeling of amines.[1] | Longer | Moderate to Good |
Experimental Protocols: A Practical Guide
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with necessary adjustments to reaction time and temperature.
General Procedure for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine
-
Selected Sulfonylating Agent (MsCl, 2,4-Dichlorobenzenesulfonyl Chloride, TsCl, or Dansyl Chloride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (as a base)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add the base (e.g., pyridine, 1.2 eq) to the stirred solution.
-
Dissolve the selected sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the appropriate time (monitor reaction progress by TLC).[1]
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[1]
-
The crude product can be purified by recrystallization or column chromatography.[1]
Applications in Drug Development and Signaling Pathways
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[2] Their mechanism of action often involves the inhibition of key enzymes in various signaling pathways.
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that play a crucial role in regulating pH and fluid balance. This inhibitory action is the basis for the therapeutic use of sulfonamides as diuretics and for the treatment of glaucoma.
Caption: Inhibition of the Carbonic Anhydrase Catalytic Cycle by Sulfonamides.
p38 MAPK Signaling Pathway
Recent research has shown that certain sulfonamide derivatives can induce apoptosis in cancer cells by activating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.
Caption: Activation of the p38 MAPK Signaling Pathway by Sulfonamide Derivatives.
Experimental Workflow for Comparative Analysis
To objectively compare the performance of different sulfonylating agents, a standardized experimental workflow is crucial.
References
A Comparative Guide to Validating Reaction Completion for (2,4-Dichlorophenyl)methanesulfonyl chloride: TLC vs. Alternatives
For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is fundamental to ensuring the synthesis of the desired product with high purity. The sulfonylation reaction, a key transformation in medicinal chemistry, utilizing reagents such as (2,4-Dichlorophenyl)methanesulfonyl chloride, is no exception. This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for validating the completion of these reactions, supported by detailed experimental protocols and data interpretation.
At a Glance: TLC vs. LC-MS for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of analytes between a solid stationary phase and a liquid mobile phase. | Separation by liquid chromatography followed by detection and identification based on mass-to-charge ratio. |
| Speed | Fast (typically 5-20 minutes per analysis).[1] | Slower (typically 5-30 minutes per sample, plus sample preparation). |
| Cost | Low cost for plates and solvents. | High initial instrument cost and ongoing maintenance expenses. |
| Sensitivity | Lower sensitivity, generally in the microgram (µg) range. | High sensitivity, capable of detecting analytes in the nanogram (ng) to picogram (pg) range. |
| Specificity | Low; relies on Retention Factor (Rf) and visualization, which can be ambiguous. | High; provides molecular weight and fragmentation data for confident compound identification. |
| Quantification | Semi-quantitative at best; can be made more quantitative with a densitometer. | Highly quantitative with the use of internal standards and calibration curves. |
| Throughput | High; multiple samples can be run simultaneously on a single plate. | Lower; samples are typically analyzed sequentially. |
Validating Reaction Completion with Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction.[1] By observing the disappearance of the starting material and the appearance of the product, a chemist can qualitatively assess the reaction's completion.
Experimental Protocol for TLC Monitoring
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Ethyl acetate/Hexanes mixture)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., Potassium permanganate)
-
This compound starting material
-
Reaction mixture aliquot
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[2]
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the first mark.
-
Lane 2 (Co-spot): On the second mark, first spot the starting material as in Lane 1, and then, using a different capillary tube, spot the reaction mixture directly on top of the starting material spot.[2] The co-spot is crucial for distinguishing between the starting material and the product, especially if they have similar Rf values.[3]
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, spot an aliquot of the reaction mixture onto the third mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.[2]
-
Visualize the Results: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm). Aromatic compounds like this compound and the resulting sulfonamide product will likely appear as dark spots.[4] Circle the observed spots with a pencil.
-
Staining: If spots are not clearly visible under UV, a chemical stain can be used. A potassium permanganate stain is a good general-purpose stain for visualizing organic compounds.[4] Dip the plate into the stain solution and gently heat with a heat gun until spots appear. The sulfonyl chloride and sulfonamide will likely appear as yellow-brown spots on a purple background.
-
Data Interpretation:
The Retention Factor (Rf) is calculated for each spot:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A successful reaction will show the disappearance of the starting material spot in the reaction mixture lane (Lane 3) and the appearance of a new spot corresponding to the product. The product, typically a sulfonamide, is generally more polar than the starting sulfonyl chloride and will therefore have a lower Rf value. The co-spot lane (Lane 2) should show two distinct spots if the reaction is incomplete, and only the product spot if the reaction has gone to completion.
Table of Expected Rf Values (Illustrative):
| Compound | Mobile Phase (Ethyl Acetate:Hexanes) | Expected Rf Value (Approximate) |
| This compound | 1:4 | ~0.6 - 0.7 |
| Corresponding Sulfonamide Product | 1:4 | ~0.3 - 0.4 |
Note: These are estimated values. The optimal mobile phase composition should be determined experimentally to achieve an Rf value for the starting material of around 0.3-0.4 for better separation.[2]
Alternative Methods for Reaction Validation
While TLC is an excellent tool for rapid, qualitative monitoring, other techniques offer more detailed and quantitative information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It provides a more definitive and quantitative assessment of reaction completion by separating the components of the reaction mixture and providing mass information for each.
Advantages over TLC:
-
High Specificity: Provides the molecular weight of the components, confirming the identity of the product and any byproducts.
-
High Sensitivity: Capable of detecting trace amounts of starting material or impurities.
-
Quantitative Analysis: With the use of standards, LC-MS can accurately quantify the concentration of reactants, products, and byproducts.
Disadvantages:
-
Higher Cost and Complexity: Requires expensive instrumentation and trained personnel.
-
Slower Analysis Time: Each sample is run individually, making it less suitable for rapid, frequent monitoring.
Workflow Diagrams
TLC Monitoring Workflow
Caption: Workflow for TLC analysis of reaction completion.
Decision Logic for Reaction Monitoring
Caption: Decision-making process for reaction monitoring.
Conclusion: An Integrated Approach
For the validation of reaction completion in the synthesis involving this compound, both TLC and LC-MS serve as valuable, complementary tools. TLC is the method of choice for rapid, frequent, and qualitative monitoring of the reaction progress due to its low cost and simplicity. Once TLC indicates the probable completion of the reaction (i.e., the disappearance of the starting material), a final analysis by LC-MS can provide definitive confirmation of the product's identity and a quantitative assessment of its purity. This integrated approach leverages the speed of TLC and the analytical power of LC-MS, ensuring both efficiency and accuracy in the drug development workflow.
References
Safety Operating Guide
Proper Disposal of (2,4-Dichlorophenyl)methanesulfonyl chloride: A Guide for Laboratory Professionals
(2,4-Dichlorophenyl)methanesulfonyl chloride is a reactive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. As a chlorinated organic sulfonyl chloride, it is classified as a corrosive and water-reactive substance. Proper disposal is not merely a recommendation but a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and corrosive fumes. |
| Hand Protection | Nitrile rubber gloves or other chemical-resistant gloves | To prevent skin contact with the corrosive material. |
| Body Protection | A lab coat and chemical-resistant apron | To protect against spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes | To protect feet from potential spills. |
| Ventilation | A properly functioning chemical fume hood | To prevent inhalation of corrosive and toxic vapors that may be released. |
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Bulk quantities must be handled differently from small, residual amounts.
Bulk quantities of this compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[1][2] Do not attempt to neutralize bulk quantities in the laboratory , as the reaction can be vigorous and difficult to control.
Procedure:
-
Segregation: Collect the waste in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste.[3]
-
Container: Use a compatible, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
Labeling: The label must include the full chemical name, "this compound," and indicate that it is corrosive and water-reactive.[3]
-
Storage: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[5][6]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][2]
Small residual amounts, such as those left in emptied containers or used for cleaning glassware, can be neutralized in a controlled laboratory setting before disposal.[3]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate in an ice bath on a magnetic stir plate.[3] Ensure vigorous stirring.
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution in a dropwise manner.[3] This reaction is exothermic and will produce gas (carbon dioxide). The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.[3]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more sodium bicarbonate solution.
-
Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for disposal through your institution's waste management program.[3]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Spill Response Procedures:
| Spill Size | Action |
| Small Spill | 1. Evacuate: Clear all non-essential personnel from the immediate area.[3] 2. Ventilate: Ensure the fume hood is operational to manage vapors.[3] 3. Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, dry earth, or vermiculite.[5][7] DO NOT USE WATER .[5][8] 4. Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[3] 5. Decontaminate: Clean the spill area thoroughly. 6. Report: Inform your laboratory supervisor and institutional EHS office.[3] |
| Large Spill | 1. Evacuate: Immediately evacuate the laboratory. 2. Alert: Notify your institution's emergency response team and EHS office. 3. Isolate: If it is safe to do so, close the laboratory doors to contain the spill. 4. Await Professionals: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



